XR9051
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C39H38N4O5 |
|---|---|
分子量 |
642.7 g/mol |
IUPAC 名称 |
3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide |
InChI |
InChI=1S/C39H38N4O5/c1-42-34(22-27-8-5-4-6-9-27)38(45)41-33(39(42)46)21-28-10-7-11-30(20-28)37(44)40-32-14-12-26(13-15-32)16-18-43-19-17-29-23-35(47-2)36(48-3)24-31(29)25-43/h4-15,20-24H,16-19,25H2,1-3H3,(H,40,44)(H,41,45)/b33-21-,34-22- |
InChI 键 |
RTIZZWMBGKGLFO-YWQXDYITSA-N |
产品来源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of XR9051
This technical guide delineates the mechanism of action of this compound, a potent modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). The information presented is collated from primary research and is intended for a scientific audience engaged in drug development and cancer research.
Core Mechanism of Action: P-glycoprotein Inhibition
This compound functions as a highly potent and specific inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2][3] P-gp is a key contributor to multidrug resistance in cancer cells, acting as an ATP-dependent efflux pump that actively transports a wide range of cytotoxic drugs out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[4][5][6]
The mechanism of action of this compound is characterized by its direct interaction with P-gp.[1] This interaction leads to the reversal of the MDR phenotype in cancer cells overexpressing P-gp.[1] Experimental evidence demonstrates that this compound:
-
Inhibits Drug Binding: this compound is a potent inhibitor of the binding of cytotoxic agents to P-glycoprotein.[1] This has been demonstrated through the displacement of radiolabeled ligands, such as [3H]vinblastine and [3H]azidopine, from P-gp in membrane preparations from MDR cells.[1]
-
Blocks Drug Efflux: The compound effectively inhibits the P-gp-mediated efflux of cytotoxic drugs from multidrug-resistant cells.[1] For instance, this compound has been shown to block the efflux of [3H]daunorubicin from preloaded cells.[1] A notable characteristic of this compound is its prolonged inhibitory effect, which persists for several hours even after the removal of the compound from the extracellular medium.[1]
-
Inhibits ATPase Activity: P-gp utilizes the energy from ATP hydrolysis to power drug efflux. This compound has been shown to inhibit the vanadate-sensitive ATPase activity of P-gp, further confirming its direct interaction with the transporter and its inhibitory effect on its function.[7]
The specificity of this compound for P-gp-mediated MDR is highlighted by its lack of effect on the cytotoxicity of drugs that are not P-gp substrates (e.g., methotrexate (B535133) and 5-fluorouracil) and its minimal impact on the sensitivity of parental cell lines that do not overexpress P-gp.[1]
Signaling Pathway and Logical Relationships
The action of this compound is not mediated through a classical intracellular signaling pathway involving a cascade of secondary messengers and kinases. Instead, it involves a direct molecular interaction with the P-glycoprotein transporter at the cell membrane. The following diagram illustrates the logical relationship between P-gp-mediated drug efflux and its inhibition by this compound.
Quantitative Data
The potency of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell/Membrane Source | Assay Description | Reference |
| EC50 | 1.4 ± 0.5 nM | CHrB30 cell membranes | Inhibition of [3H]vinblastine binding | [1] |
| IC50 | 0.7 ± 0.09 µM | CHrB30 cell membranes | Inhibition of vanadate-sensitive ATPase activity | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.
1. Inhibition of [3H]vinblastine Binding to P-glycoprotein
This assay directly measures the ability of this compound to compete with a known P-gp substrate for binding to the transporter.
-
Membrane Preparation: Plasma membranes are prepared from a cell line overexpressing P-glycoprotein (e.g., CHrB30).
-
Binding Reaction: A fixed concentration of [3H]vinblastine (a radiolabeled P-gp substrate) and membrane protein are incubated in the presence of varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at room temperature to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter to separate membrane-bound [3H]vinblastine from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled P-gp substrate. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific [3H]vinblastine binding (EC50) is determined by non-linear regression analysis.
2. [3H]daunorubicin Efflux Assay
This assay assesses the functional consequence of this compound binding to P-gp, specifically its ability to inhibit the efflux of a cytotoxic drug.
-
Cell Culture: Multidrug-resistant cells (e.g., H69/LX4) are cultured to confluence.
-
Drug Loading: The cells are preloaded with [3H]daunorubicin (a radiolabeled cytotoxic P-gp substrate) by incubation at 37°C.
-
Washing: After loading, the cells are washed with ice-cold buffer to remove extracellular radiolabel.
-
Efflux Initiation: The efflux of [3H]daunorubicin is initiated by adding a fresh, pre-warmed medium containing either this compound or a vehicle control.
-
Sampling: Aliquots of the supernatant and the cell lysate are collected at various time points.
-
Quantification: The amount of radioactivity in the supernatant (effluxed drug) and the cell lysate (retained drug) is measured by liquid scintillation counting.
-
Data Analysis: The percentage of [3H]daunorubicin efflux is calculated for each time point and condition. The effect of this compound on inhibiting drug efflux is determined by comparing the efflux in the presence and absence of the compound.
3. P-glycoprotein ATPase Activity Assay
This biochemical assay measures the effect of this compound on the ATP hydrolysis function of P-gp.
-
Membrane Preparation: P-gp-containing membranes are prepared from overexpressing cells (e.g., CHrB30).
-
Reaction Mixture: The membranes are incubated in a reaction buffer containing ATP and varying concentrations of this compound.
-
ATPase Reaction: The reaction is allowed to proceed at 37°C, during which P-gp hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi).
-
Phosphate Detection: The amount of inorganic phosphate released is quantified using a colorimetric method.
-
Data Analysis: The vanadate-sensitive ATPase activity, which is specific to P-gp, is determined by subtracting the activity in the presence of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity. The concentration of this compound that inhibits 50% of the vanadate-sensitive ATPase activity (IC50) is calculated.[7]
Conclusion
This compound is a potent and specific modulator of P-glycoprotein-mediated multidrug resistance. Its mechanism of action involves direct binding to P-gp, leading to the inhibition of both substrate binding and ATP-dependent drug efflux. The in-depth understanding of its molecular interactions and functional effects, supported by robust quantitative data and detailed experimental protocols, establishes this compound as a significant tool for studying P-gp function and a promising candidate for overcoming multidrug resistance in a clinical setting.
References
- 1. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo efficacy of this compound, a potent modulator of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P glycoprotein and the mechanism of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidrug resistance through the spectacle of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular interaction of the high affinity reversal agent XR9576 with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to XR9051: A Potent P-glycoprotein Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
XR9051 is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental methodologies for key in vitro and in vivo assays are presented, alongside a summary of its efficacy in reversing MDR. Furthermore, the underlying mechanism of action and its interaction with P-gp-related signaling pathways are elucidated. This document serves as a core resource for researchers engaged in the study of MDR and the development of novel cancer therapeutics.
Chemical Structure and Identity
This compound is a synthetic diketopiperazine derivative.[1] Its chemical identity is defined by the following identifiers:
-
IUPAC Name: 3-((Z)-((Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene)methyl)-N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)benzamide[1]
-
CAS Number: 762219-35-2 (free base)[1]
-
Chemical Formula: C₃₉H₄₀N₄O₅[1]
-
Molecular Weight: 644.76 g/mol [1]
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical and Pharmacological Properties
A summary of the known physicochemical and pharmacological properties of this compound is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₄₀N₄O₅ | [1] |
| Molecular Weight | 644.76 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Table 2: Pharmacological Properties of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| Mechanism of Action | P-glycoprotein (P-gp) Inhibitor | N/A | N/A |
| EC₅₀ (P-gp Binding) | 1.4 ± 0.5 nM | Inhibition of [³H]vinblastine binding | N/A |
| Reversal of Doxorubicin Resistance (Fold Decrease in IC₅₀) | ≥ 15-20 | Acquired resistant cell lines | N/A |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effect through direct, high-affinity binding to P-glycoprotein, thereby inhibiting its efflux pump function. This leads to an intracellular accumulation of cytotoxic drugs in multidrug-resistant cancer cells, ultimately restoring their sensitivity to chemotherapy.
The expression and function of P-glycoprotein are regulated by various intracellular signaling pathways. While this compound directly inhibits P-gp, its long-term effects can be understood in the context of these pathways.
Caption: Interaction of this compound with P-gp and related signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cytotoxicity and MDR Reversal Assay
This assay determines the concentration of a cytotoxic drug required to inhibit cell growth by 50% (IC₅₀) in the presence and absence of this compound.
Workflow:
Caption: Workflow for the cytotoxicity and MDR reversal assay.
Methodology:
-
Cell Seeding: Plate drug-resistant (e.g., H69/LX4, 2780AD) and their corresponding parental (drug-sensitive) cell lines in 96-well microtiter plates at a density of 2-5 x 10³ cells per well. Allow cells to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the cytotoxic drug (e.g., doxorubicin, etoposide, vincristine) in culture medium. For the reversal groups, add a fixed, non-toxic concentration of this compound (e.g., 0.3-0.5 µM) to each dilution of the cytotoxic drug. Add the compound solutions to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold-reversal of resistance is calculated by dividing the IC₅₀ of the cytotoxic drug alone by the IC₅₀ in the presence of this compound.
[³H]-Daunorubicin Efflux Assay
This assay measures the ability of this compound to inhibit the P-gp-mediated efflux of a radiolabeled substrate.
Methodology:
-
Cell Loading: Incubate P-gp-overexpressing cells (e.g., EMT6/AR1.0) with [³H]-daunorubicin in the presence of a concentration of this compound sufficient to block efflux (e.g., 1 µM) for 2 hours to allow the substrate to accumulate intracellularly.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular [³H]-daunorubicin.
-
Efflux Initiation: Resuspend the cells in a fresh, warm medium with and without this compound and incubate at 37°C.
-
Sampling: At various time points, take aliquots of the cell suspension and separate the cells from the supernatant by centrifugation.
-
Quantification: Measure the radioactivity in the cell pellets and supernatants using a scintillation counter.
-
Data Analysis: Plot the intracellular concentration of [³H]-daunorubicin over time to determine the rate of efflux.
In Vivo Efficacy Studies
These studies evaluate the ability of this compound to potentiate the antitumor activity of cytotoxic drugs in animal models.
Methodology:
-
Tumor Implantation: Implant MDR tumor cells (e.g., P388/DX Johnson, MC26) or human tumor xenografts (e.g., A2780AD, H69/LX) subcutaneously or intraperitoneally into immunocompromised mice.
-
Treatment: Once tumors are established, randomize the animals into treatment groups: vehicle control, cytotoxic drug alone, this compound alone, and the combination of the cytotoxic drug and this compound. Administer this compound either parenterally or orally prior to the administration of the cytotoxic agent.
-
Tumor Measurement: Measure tumor volume regularly using calipers. For survival studies, monitor the animals for signs of toxicity and record the date of death.
-
Data Analysis: Compare the tumor growth inhibition or the increase in lifespan in the combination treatment group to the single-agent and vehicle control groups.
Conclusion
This compound is a highly potent and specific modulator of P-glycoprotein-mediated multidrug resistance. Its ability to reverse resistance to a broad range of clinically relevant cytotoxic drugs, both in vitro and in vivo, underscores its potential as a valuable tool in cancer research and as a candidate for further therapeutic development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other P-gp modulators.
References
XR9051: A Technical Guide to the Reversal of P-glycoprotein-Mediated Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively extrudes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. This technical guide provides an in-depth overview of XR9051, a potent and specific third-generation P-gp inhibitor, and its role in reversing MDR. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying biological and experimental frameworks.
Introduction to this compound
This compound is a novel diketopiperazine derivative identified as a highly potent modulator of P-gp-mediated MDR.[1] It has demonstrated significant efficacy in restoring the cytotoxic effects of various chemotherapeutic agents in resistant cancer cell lines. Unlike earlier MDR modulators such as verapamil (B1683045) and cyclosporin (B1163) A, this compound exhibits greater potency and a more favorable therapeutic profile, making it a subject of significant interest in the development of strategies to overcome MDR.
Mechanism of Action: Direct P-glycoprotein Inhibition
This compound's primary mechanism of action is the direct inhibition of the P-glycoprotein efflux pump.[1] This interaction prevents the expulsion of chemotherapeutic drugs from the cancer cell, leading to their intracellular accumulation and the restoration of their cytotoxic activity. Evidence for this direct interaction comes from several key experimental findings:
-
Inhibition of Drug Efflux: this compound has been shown to inhibit the efflux of radiolabeled P-gp substrates, such as [3H]daunorubicin, from resistant cells.[1]
-
Photoaffinity Labeling: In photoaffinity labeling experiments, this compound competes with P-gp-specific photolabels like [3H]azidopine, indicating a direct binding interaction with the transporter.[1]
-
Inhibition of Substrate Binding: this compound is a potent inhibitor of the binding of other P-gp substrates, such as [3H]vinblastine, to the transporter.[1]
-
Inhibition of P-gp ATPase Activity: The function of P-gp as an active transporter is dependent on the hydrolysis of ATP. This compound has been shown to inhibit the ATPase activity of P-gp, further confirming its role as a direct inhibitor.
It is important to note that this compound does not appear to modulate the expression of P-glycoprotein via signaling pathways. Its action is direct and focused on the inhibition of the existing P-gp pumps.
Quantitative Efficacy of this compound
The efficacy of this compound in reversing MDR has been quantified in various preclinical studies. At concentrations of 0.3-0.5 µM, this compound has been shown to fully sensitize resistant cells to cytotoxic drugs.[1]
Table 1: Inhibition of P-glycoprotein Function by this compound
| Assay | Parameter | Value |
| Inhibition of [3H]vinblastine binding to P-gp | EC50 | 1.4 ± 0.5 nM |
| Inhibition of P-gp ATPase activity | IC50 | 0.7 ± 0.09 µM |
Table 2: Reversal of Doxorubicin Resistance by this compound in Various Cell Lines
| Cell Line | Description | This compound Concentration (µM) | Fold Reversal of Doxorubicin Resistance |
| EMT6/AR 1.0 | Murine Mammary Carcinoma | 0.3 - 0.5 | >15-20 (Full Reversal) |
| 2780AD | Human Ovarian Adenocarcinoma | 0.3 - 0.5 | >15-20 (Full Reversal) |
| H69/LX4 | Human Small Cell Lung Cancer | 0.3 - 0.5 | Near Full Reversal |
| MC26 | Murine Colon Carcinoma | 0.5 | ~6 |
Note: Specific IC50 values for cytotoxic drugs in the presence and absence of this compound are not consistently available in the reviewed literature to calculate precise fold-reversal values across all mentioned cell lines and drugs. The data presented reflects the reported potentiation of cytotoxicity.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cytotoxicity Assay
This assay is used to determine the concentration of a cytotoxic drug that inhibits cell growth by 50% (IC50) and to assess the ability of an MDR modulator to reverse resistance.
Protocol:
-
Cell Seeding: Seed cancer cells (both parental sensitive and resistant lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Incubation: Treat the cells with a serial dilution of the cytotoxic drug (e.g., doxorubicin, etoposide, vincristine) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 0.5 µM).
-
Incubation Period: Incubate the plates for a period of 48-72 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay.
-
Data Analysis: Determine the IC50 values from the dose-response curves. The fold-reversal factor is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of this compound.
[3H]Daunorubicin Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a radiolabeled substrate.
Protocol:
-
Cell Loading: Incubate the resistant cells with a known concentration of [3H]daunorubicin in the presence of this compound for a set period (e.g., 60 minutes) to allow for drug accumulation.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular [3H]daunorubicin.
-
Efflux Initiation: Resuspend the cells in a fresh, drug-free medium (with or without this compound) and incubate at 37°C.
-
Sampling: At various time points, take aliquots of the cell suspension and separate the cells from the supernatant by centrifugation.
-
Quantification: Measure the radioactivity in the cell pellets and the supernatant using a scintillation counter.
-
Data Analysis: Plot the amount of intracellular [3H]daunorubicin over time to determine the rate of efflux and the inhibitory effect of this compound.
[3H]Azidopine Photoaffinity Labeling
This technique is used to demonstrate a direct binding interaction between a compound and P-glycoprotein.
Protocol:
-
Membrane Preparation: Isolate crude plasma membranes from P-gp-overexpressing cells.
-
Incubation: Incubate the membrane preparations with [3H]azidopine in the presence or absence of a competing compound (e.g., this compound) in the dark.
-
Photocrosslinking: Expose the samples to a high-intensity UV light source to induce covalent cross-linking of the [3H]azidopine to its binding site on P-gp.
-
SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography: Visualize the radiolabeled P-gp band by autoradiography or phosphorimaging.
-
Analysis: A decrease in the intensity of the radiolabeled P-gp band in the presence of this compound indicates competitive binding.
Visualizations
Signaling Pathways and this compound's Point of Intervention
Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for the in vitro evaluation of this compound's MDR reversal activity.
Conclusion
This compound stands out as a potent and specific inhibitor of P-glycoprotein, offering a promising strategy to combat multidrug resistance in cancer. Its direct mechanism of action, high potency, and efficacy in preclinical models underscore its potential for clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its mechanism, efficacy, and the experimental approaches crucial for its evaluation. Further investigation into the clinical translation of this compound and similar P-gp inhibitors is warranted to improve the outcomes for patients with resistant cancers.
References
Diketopiperazine Derivatives as P-glycoprotein Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Its ability to efflux a wide range of xenobiotics from cells can lead to therapeutic failure and unpredictable drug-drug interactions. Consequently, the development of potent and specific P-gp inhibitors is a significant area of research in medicinal chemistry. Among the various chemical scaffolds explored, diketopiperazines (DKPs) have emerged as a promising class of P-gp inhibitors. This technical guide provides an in-depth overview of diketopiperazine derivatives as P-gp inhibitors, focusing on their mechanism of action, structure-activity relationships, synthesis, and experimental evaluation.
Mechanism of Action of Diketopiperazine-Based P-gp Inhibitors
Diketopiperazines are believed to inhibit P-gp primarily through direct interaction with the transporter. This interaction can be competitive, non-competitive, or allosteric, leading to a reduction in the efflux of P-gp substrates. The potent inhibitory effect of some diketopiperazine derivatives suggests a high-affinity binding to the protein. For instance, the diketopiperazine derivative XR9051 has been shown to be a potent inhibitor of [3H]vinblastine binding to P-glycoprotein, indicating a direct interaction with the transporter.[1]
Quantitative Analysis of P-gp Inhibition by Diketopiperazine Derivatives
The potency of diketopiperazine derivatives as P-gp inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their effective concentration to achieve 50% of the maximal effect (EC50). These values are determined through various in vitro assays.
| Derivative | Assay | Cell Line/System | Substrate | IC50/EC50 | Reference |
| This compound | [3H]vinblastine binding inhibition | P-glycoprotein | [3H]vinblastine | 1.4 ± 0.5 nM (EC50) | [1] |
| Plinabulin (B1683793) (NPI-2358) | Inhibition of tubulin polymerization | Cell-free | Tubulin | 2.4 µM (IC50) | [2] |
| Plinabulin (NPI-2358) | Cytotoxicity | HT-29 | - | 9.8 nM (IC50) | [3] |
| Plinabulin (NPI-2358) | Cytotoxicity | MES-SA/Dx5 (P-gp overexpressing) | - | 9.8 - 18 nM (IC50) | N/A |
| Plinabulin (NPI-2358) | Cytotoxicity | BxPC-3 | - | 0.9 nM (IC50) for derivative b | |
| Plinabulin (NPI-2358) | Cytotoxicity | NCI-H460 | - | 4.1 nM (IC50) for derivative b | |
| Plinabulin (NPI-2358) | Cytotoxicity | BxPC-3 | - | 0.7 nM (IC50) for derivative c | |
| Plinabulin (NPI-2358) | Cytotoxicity | NCI-H460 | - | 3.8 nM (IC50) for derivative c |
Note: While cytotoxicity data for Plinabulin and its derivatives are provided, it is important to distinguish this from direct P-gp inhibition. Plinabulin's primary mechanism is tubulin depolymerization, and its effectiveness in P-gp overexpressing cell lines suggests it may bypass or be a weak substrate for P-gp, rather than being a potent inhibitor.
Structure-Activity Relationship (SAR) of Diketopiperazine-Based P-gp Inhibitors
The structure-activity relationship for diketopiperazine derivatives as P-gp inhibitors is complex and not yet fully elucidated. However, some general trends can be inferred from the available data. The potency of these compounds is highly dependent on the nature and position of substituents on the diketopiperazine core.
A logical workflow for a preliminary SAR investigation is outlined below:
Caption: Workflow for SAR studies of diketopiperazine-based P-gp inhibitors.
Synthesis of Diketopiperazine Derivatives
The synthesis of diketopiperazine derivatives can be achieved through various methods, with solid-phase synthesis being a common approach for generating libraries of analogues for SAR studies. A general synthetic scheme is presented below.
A key intermediate in the synthesis of many diketopiperazine-based P-gp inhibitors is the 2,5-diketopiperazine core, which is typically formed from the cyclization of a dipeptide precursor.
Caption: General synthetic workflow for diketopiperazine derivatives.
Experimental Protocols for P-gp Inhibition Assays
The evaluation of diketopiperazine derivatives as P-gp inhibitors relies on a variety of robust in vitro assays. These assays are crucial for determining the potency and mechanism of inhibition.
Cellular Accumulation Assays
These assays measure the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cells that overexpress P-gp.
Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate of P-gp. Inside the cell, it is hydrolyzed by esterases into the fluorescent molecule calcein, which is not a P-gp substrate. In P-gp overexpressing cells, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.
Caption: Experimental workflow for the Calcein-AM assay.
Rhodamine 123 is a fluorescent dye that is a well-characterized P-gp substrate. Similar to the Calcein-AM assay, P-gp inhibitors will increase the intracellular accumulation of Rhodamine 123 in P-gp overexpressing cells.
Protocol Outline:
-
Cell Seeding: Seed P-gp overexpressing cells and a control cell line in a multi-well plate.
-
Pre-incubation: Treat the cells with various concentrations of the diketopiperazine derivative for a specified time.
-
Substrate Addition: Add Rhodamine 123 to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Washing: Wash the cells to remove the extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorometer or flow cytometer.
-
Data Analysis: Calculate the increase in fluorescence and determine the IC50 value.
P-gp ATPase Assay
This is a cell-free assay that measures the ATP hydrolysis activity of P-gp. P-gp utilizes the energy from ATP hydrolysis to efflux substrates. P-gp inhibitors can either stimulate or inhibit this ATPase activity.
Caption: Experimental workflow for the P-gp ATPase assay.
Bidirectional Transport Assay (Caco-2 or MDCK-MDR1 cells)
This assay uses polarized cell monolayers (e.g., Caco-2 or MDCK cells transfected with the MDR1 gene) grown on permeable supports to assess the directional transport of a compound. A higher basolateral-to-apical (B-A) transport compared to apical-to-basolateral (A-B) transport indicates that the compound is a P-gp substrate. P-gp inhibitors are evaluated for their ability to reduce the B-A transport of a known P-gp substrate.
Protocol Outline:
-
Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on permeable supports until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Setup: Place the permeable supports in a plate containing buffer in the receiver compartment.
-
Dosing: Add the P-gp substrate to the donor compartment (apical or basolateral) with and without various concentrations of the diketopiperazine inhibitor.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Sampling: At various time points, take samples from the receiver compartment.
-
Quantification: Analyze the concentration of the P-gp substrate in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability (Papp) in both directions and determine the efflux ratio (Papp B-A / Papp A-B). Calculate the IC50 of the inhibitor for reducing the efflux of the substrate.
Conclusion
Diketopiperazine derivatives represent a promising and versatile scaffold for the development of potent P-gp inhibitors. Their chemical tractability allows for the generation of diverse libraries for extensive structure-activity relationship studies. The experimental protocols outlined in this guide provide a robust framework for the identification and characterization of novel diketopiperazine-based P-gp inhibitors. Further research focusing on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds holds the potential to yield clinically useful agents for overcoming multidrug resistance in cancer and improving the efficacy of a wide range of therapeutic drugs.
References
- 1. Design, synthesis and biological evaluation of anti-pancreatic cancer activity of plinabulin derivatives based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to XR9051: A Potent P-glycoprotein Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
XR9051, a novel diketopiperazine derivative developed by Xenova Group, emerged from a synthetic chemistry program aimed at identifying potent modulators of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to the expulsion of a broad range of chemotherapeutic agents and consequently, treatment failure. This compound was designed to inhibit the function of P-gp, thereby restoring the sensitivity of resistant cancer cells to cytotoxic drugs. This document provides a comprehensive technical overview of the preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Mechanism of Action: P-glycoprotein Inhibition
This compound reverses the multidrug resistance phenotype through direct interaction with P-glycoprotein.[1] This interaction inhibits the binding and subsequent efflux of cytotoxic drugs that are P-gp substrates. The proposed mechanism involves this compound binding to P-glycoprotein, which competitively or allosterically prevents the binding of chemotherapeutic agents and may also interfere with the ATP hydrolysis that powers the pump.
References
Foundational Research on Second-Generation P-gp Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding second-generation P-glycoprotein (P-gp) inhibitors. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells, actively effluxing a broad range of chemotherapeutic agents and reducing their intracellular efficacy. Second-generation P-gp inhibitors were developed to improve upon the potency, specificity, and toxicity profiles of the first-generation compounds. This guide provides a comprehensive overview of key second-generation inhibitors, their quantitative efficacy, detailed experimental protocols for their evaluation, and the signaling pathways they influence.
Second-Generation P-gp Inhibitors: An Overview
The primary goal in the development of second-generation P-gp inhibitors was to create more specific and less toxic modulators compared to their predecessors, such as verapamil (B1683045) and cyclosporine A.[1][2] These newer agents were designed to have a higher affinity for P-gp and lack the pharmacological activities of the first-generation compounds, which often led to undesirable side effects.[3][4] Key examples of second-generation P-gp inhibitors include Dexverapamil, PSC-833 (Valspodar), and S9788. While showing promise in preclinical studies, their clinical success has been limited due to challenges including significant drug-drug interactions and persistent toxicities.[5][6]
Quantitative Data on Inhibitor Potency
The efficacy of P-gp inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and their ability to reverse multidrug resistance, often expressed as the fold-reversal factor. The following tables summarize available quantitative data for prominent second-generation P-gp inhibitors.
| Inhibitor | Cell Line / System | IC50 | Reference(s) |
| PSC-833 (Valspodar) | Vesicular Transport Assay (NMQ) | ~10 nM | [1] |
| MDA-MB-435mdr (Mitoxantrone resistance) | Decreased from 1.6 µM to 0.4 µM | [2][7] | |
| MDA-MB-435mdr (NSC 279836 resistance) | Decreased to 0.4 ± 0.02 μM | [8] | |
| Dexverapamil | - | In vitro IC50 values are not consistently reported in the provided search results. | [3][9] |
| S9788 | - | Specific IC50 values are not provided, but described as having "medium affinity" for P-gp. | [10][11] |
Table 1: Inhibitory Potency (IC50) of Second-Generation P-gp Inhibitors. This table presents the IC50 values for key second-generation P-gp inhibitors, indicating their potency in inhibiting P-gp function in various experimental setups.
| Inhibitor | Cell Line | Chemotherapeutic Agent | Fold-Reversal of Resistance | Reference(s) |
| PSC-833 (Valspodar) | K562/ADM | Doxorubicin & Vincristine | 3-10 fold greater potency than CsA and Verapamil | [12] |
| MDA-MB-435mdr | Mitoxantrone | Almost complete reversal (8-fold resistance) | [7][13] | |
| Human MDR cancer cell lines | Doxorubicin | 6.5 | [14] | |
| Human MDR cancer cell lines | Mitoxantrone | 2.0 | [14] | |
| Dexverapamil | LoVo-R | Doxorubicin | 38.9 ± 6.4 | [14] |
| S9788 | CEM/VLB100 | Vinblastine | Comparable to Verapamil (partial reversal) | [1] |
Table 2: Reversal of Multidrug Resistance by Second-Generation P-gp Inhibitors. This table quantifies the ability of second-generation inhibitors to sensitize multidrug-resistant cancer cells to chemotherapeutic agents.
Key Experimental Protocols
The evaluation of P-gp inhibitors relies on a set of standardized in vitro assays. These protocols are fundamental for determining the potency and mechanism of action of novel compounds.
P-gp ATPase Activity Assay
This assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Methodology:
-
Preparation of P-gp Membranes: Isolate P-gp-rich membrane vesicles from P-gp-overexpressing cells (e.g., Sf9 or HEK293 cells).
-
Assay Reaction: In a 96- or 384-well plate, combine the P-gp membrane vesicles with the test compound at various concentrations in an appropriate assay buffer.
-
ATP Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, allowing for ATP hydrolysis.
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric detection reagent (e.g., malachite green-based reagent).
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity. Plot the percentage of ATPase activity against the inhibitor concentration to determine the IC50 or EC50 value.
Calcein-AM Efflux Assay
This is a fluorescence-based assay that measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cells.
Methodology:
-
Cell Seeding: Seed P-gp-overexpressing cells and a parental (low P-gp expressing) cell line into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of the test compound or a positive control (e.g., verapamil) for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM, a non-fluorescent P-gp substrate, to all wells and incubate for 15-30 minutes at 37°C, protected from light. Inside the cells, esterases convert Calcein-AM to the fluorescent calcein.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: An increase in intracellular fluorescence in the presence of the inhibitor indicates P-gp inhibition. Calculate the percent inhibition relative to controls and determine the IC50 value by plotting inhibition versus inhibitor concentration.
Rhodamine 123 Efflux Assay
Similar to the Calcein-AM assay, this method uses another fluorescent P-gp substrate, Rhodamine 123, to assess inhibitor activity.
Methodology:
-
Cell Seeding: Plate P-gp-overexpressing cells in a 96-well plate.
-
Inhibitor Pre-incubation: Treat the cells with different concentrations of the test inhibitor for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the wells and incubate for 60-90 minutes.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123 and stop the efflux.
-
Cell Lysis and Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Increased intracellular Rhodamine 123 accumulation corresponds to P-gp inhibition. Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The expression and function of P-gp are regulated by complex intracellular signaling pathways. Furthermore, the experimental procedures for evaluating P-gp inhibitors can be visualized as logical workflows. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: P-gp related signaling pathways in multidrug resistance.
The diagram above illustrates how the PI3K/Akt/NF-κB and MAPK/ERK signaling pathways can be activated by external stimuli such as growth factors and chemotherapeutic drugs, leading to the upregulation of P-gp expression and ultimately contributing to multidrug resistance.[15][16]
Caption: Experimental workflow for the Calcein-AM P-gp inhibition assay.
This workflow diagram outlines the sequential steps involved in performing the Calcein-AM assay, from cell preparation to data analysis, providing a clear visual guide for the experimental protocol.
Caption: Experimental workflow for the P-gp ATPase activity assay.
This diagram provides a step-by-step visualization of the P-gp ATPase activity assay, a key biochemical method for characterizing the interaction of inhibitors with the P-gp transporter.
References
- 1. Evaluation of S9788 as a potential modulator of drug resistance against human tumour sublines expressing differing resistance mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translatability of in vitro Inhibition Potency to in vivo P-Glycoprotein Mediated Drug Interaction Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multidrug resistance modulator valspodar (PSC 833) is metabolized by human cytochrome P450 3A. Implications for drug-drug interactions and pharmacological activity of the main metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I trial of doxorubicin, paclitaxel, and valspodar (PSC 833), a modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexverapamil to overcome epirubicin resistance in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive inhibition of photoaffinity labelling of P-glycoprotein by anticancer drugs and modulators including S9788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S9788 modulation of P-glycoprotein- and Multidrug-related protein-mediated multidrug resistance by Servier 9788 in doxorubicin-resistant MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative study on reversal efficacy of SDZ PSC 833, cyclosporin A and verapamil on multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.r-project.org [journal.r-project.org]
- 16. researchgate.net [researchgate.net]
The Significance of P-glycoprotein in Chemotherapy Failure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of multidrug resistance (MDR) remains a paramount challenge in the successful chemotherapeutic treatment of cancer. A key player at the forefront of this phenomenon is P-glycoprotein (P-gp), a transmembrane efflux pump that actively transports a wide array of anticancer agents out of tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] The overexpression of P-gp, encoded by the ABCB1 (or MDR1) gene, is a frequent cause of both intrinsic and acquired resistance to chemotherapy.[3][4] This guide provides a comprehensive technical overview of the role of P-gp in chemotherapy failure, detailing its mechanism of action, the signaling pathways that regulate its expression, and the experimental methodologies used to study its function. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to devise novel strategies to circumvent P-gp-mediated MDR and improve patient outcomes.
P-glycoprotein: Structure, Function, and Mechanism of Drug Efflux
P-glycoprotein is a 170 kDa member of the ATP-binding cassette (ABC) superfamily of transporters.[5][6] Its structure consists of two homologous halves, each comprising a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[7] The TMDs are embedded in the cell membrane and form a central pore through which drug substrates are translocated.[8] The NBDs are located in the cytoplasm and bind and hydrolyze ATP, providing the energy for the conformational changes required for drug efflux.[7][9]
The mechanism of P-gp-mediated drug efflux is a dynamic process involving the binding of both the drug substrate and ATP.[10] The transporter is believed to recognize and bind its substrates, which are typically hydrophobic and amphipathic molecules, from within the lipid bilayer of the cell membrane.[8] Upon substrate binding, ATP hydrolysis at the NBDs induces a significant conformational change in P-gp, leading to the outward expulsion of the drug from the cell.[10] This process effectively lowers the intracellular concentration of chemotherapeutic agents, preventing them from reaching their cytotoxic targets.[3]
Quantitative Insights into P-gp-Mediated Resistance
The clinical significance of P-gp is underscored by the quantitative impact it has on drug efficacy and the efforts to counteract its function. The following tables summarize key quantitative data related to P-gp-mediated drug resistance.
Table 1: Fold Resistance to Chemotherapeutic Agents in P-glycoprotein Overexpressing Cell Lines
| Cell Line Pair | Anticancer Drug | Fold Resistance (IC50 Resistant / IC50 Wild Type) |
| LCC6MDR vs. LCC6 (Breast Cancer) | Paclitaxel | ~150 |
| LCC6MDR vs. LCC6 (Breast Cancer) | Doxorubicin | ~100 |
| LCC6MDR vs. LCC6 (Breast Cancer) | Vincristine | ~250 |
| K562/P-gp vs. K562 (Leukemia) | Paclitaxel | ~300 |
| K562/P-gp vs. K562 (Leukemia) | Doxorubicin | ~200 |
| K562/P-gp vs. K562 (Leukemia) | Vincristine | ~400 |
Data compiled from studies on various cancer cell lines. The fold resistance can vary depending on the specific cell line and experimental conditions.[11][12]
Table 2: IC50 Values of Selected P-glycoprotein Inhibitors
| Inhibitor | P-gp Substrate | Cell Line | IC50 (µM) |
| Verapamil | Rhodamine 123 | MCF7R | ~10 - 20 |
| Cyclosporin A | Rhodamine 123 | MCF7R | ~1 - 5 |
| Elacridar (GF120918) | Rhodamine 123 | MCF7R | ~0.05 |
| Zosuquidar | Rhodamine 123 | MCF7R | ~0.001 |
| Ketoconazole | Edoxaban | Caco-2 | 0.244 |
| Atorvastatin | Edoxaban | Caco-2 | 62.9 |
IC50 values represent the concentration of inhibitor required to reduce P-gp activity by 50% and can vary based on the substrate and cell line used.[5][13]
Signaling Pathways Regulating P-glycoprotein Expression
The expression of P-gp is not static and can be influenced by various intracellular signaling pathways, often activated in response to cellular stress, including exposure to chemotherapeutic agents. Understanding these pathways is crucial for developing strategies to downregulate P-gp expression.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth.[14][15] Activation of this pathway, often through growth factor receptors, can lead to the upregulation of P-gp expression. Akt can phosphorylate and activate downstream transcription factors that bind to the ABCB1 promoter, initiating gene transcription.[16]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[17][18] Similar to the PI3K/Akt pathway, activation of the MAPK/ERK pathway can enhance the expression of P-gp.[3] Downstream effectors of this pathway can activate transcription factors that regulate ABCB1 gene expression.[19]
Experimental Protocols for Assessing P-glycoprotein
The study of P-gp function and expression is reliant on a variety of well-established experimental techniques. The following sections provide detailed methodologies for key assays.
Measurement of P-gp Expression
This method quantifies the amount of ABCB1 messenger RNA (mRNA), providing an indication of the level of gene expression.[2][20]
Protocol:
-
RNA Isolation: Isolate total RNA from cultured cancer cells using a commercially available kit (e.g., TRIzol reagent) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[20]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers specific for the ABCB1 gene, SYBR Green master mix, and nuclease-free water. Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
qPCR Cycling: Perform the qPCR reaction in a real-time PCR detection system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[2]
-
Data Analysis: Determine the cycle threshold (Ct) values for both ABCB1 and the housekeeping gene. Calculate the relative expression of ABCB1 mRNA using the ΔΔCt method.[21]
This technique detects and quantifies the P-gp protein, confirming that the mRNA is translated into a functional transporter.[22][23]
Protocol:
-
Protein Extraction: Lyse cultured cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[24]
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[25] Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Measurement of P-gp Activity (Drug Efflux Assays)
Functional assays are essential to determine the drug efflux capacity of P-gp. These assays typically use fluorescent substrates that are actively transported by P-gp.
Calcein-AM is a non-fluorescent, cell-permeant dye that is converted to the fluorescent calcein (B42510) by intracellular esterases.[1] Calcein itself is a P-gp substrate. In cells overexpressing P-gp, calcein is rapidly effluxed, resulting in low intracellular fluorescence.[26]
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells and a parental (low P-gp) control cell line in a 96-well black, clear-bottom plate and allow them to adhere overnight.[1]
-
Inhibitor Treatment: Treat the cells with various concentrations of a P-gp inhibitor (and a vehicle control) for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to all wells to a final concentration of 1-5 µM and incubate for 15-30 minutes at 37°C, protected from light.[7]
-
Fluorescence Measurement: Wash the cells with ice-cold PBS to stop the efflux and measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~490 nm, emission ~525 nm) or a flow cytometer.[27][28]
-
Data Analysis: A lower fluorescence signal in the P-gp overexpressing cells compared to the parental cells indicates P-gp activity. An increase in fluorescence in the presence of an inhibitor demonstrates P-gp inhibition.
Rhodamine 123 is a fluorescent dye that is a well-characterized substrate of P-gp.[29][30]
Protocol:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing and parental control cells.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 5.25 µM) for 30 minutes at 37°C in the presence or absence of a P-gp inhibitor.[31]
-
Efflux: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh, dye-free medium. Incubate for a defined period (e.g., 60-90 minutes) to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of the cells using a flow cytometer.[32]
-
Data Analysis: Reduced fluorescence in P-gp overexpressing cells compared to parental cells indicates active efflux. An increase in fluorescence in the presence of an inhibitor signifies inhibition of P-gp-mediated transport.
Experimental and Logical Workflow Diagrams
Visualizing the experimental workflow and the logical relationships in P-gp research can aid in experimental design and data interpretation.
Conclusion and Future Directions
P-glycoprotein remains a significant impediment to the success of chemotherapy. Its ability to efflux a broad range of anticancer drugs is a major mechanism of multidrug resistance. A thorough understanding of its structure, function, and regulation is essential for the development of effective strategies to overcome its impact. The experimental protocols detailed in this guide provide a robust framework for investigating P-gp in both basic and translational research settings.
Future research should focus on the development of highly specific and potent P-gp inhibitors with minimal off-target effects. Furthermore, exploring strategies to downregulate P-gp expression through the modulation of key signaling pathways holds considerable promise. The combination of P-gp inhibitors with conventional chemotherapy or the development of novel drug delivery systems that can evade P-gp-mediated efflux are also promising avenues for future investigation. Ultimately, a multi-pronged approach targeting P-gp is likely to be the most effective strategy for overcoming multidrug resistance and improving the outcomes for cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. 4.8. Gene Expression Analysis [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 8. Exploring new Horizons in overcoming P-glycoprotein-mediated multidrug-resistant breast cancer via nanoscale drug delivery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 16. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 18. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of P-glycoprotein (Pgp)-mediated drug efflux by extracellular acidosis: in vivo imaging with 68Ga-labelled PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | MDR1 Gene Polymorphisms and Its Association With Expression as a Clinical Relevance in Terms of Response to Chemotherapy and Prognosis in Ovarian Cancer [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. jcp.bmj.com [jcp.bmj.com]
- 23. ptglab.com [ptglab.com]
- 24. origene.com [origene.com]
- 25. researchgate.net [researchgate.net]
- 26. A new method for a quantitative assessment of P-glycoprotein-related multidrug resistance in tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 28. researchgate.net [researchgate.net]
- 29. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Binding Affinity of XR9051 to P-glycoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding affinity and interaction between the novel diketopiperazine derivative, XR9051, and P-glycoprotein (P-gp). P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells by acting as an ATP-dependent drug efflux pump.[1][2] Understanding the binding characteristics of potent P-gp modulators like this compound is crucial for the development of effective strategies to overcome MDR. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying mechanisms and workflows.
Quantitative Binding Affinity Data
This compound has been identified as a potent modulator of P-glycoprotein-mediated multidrug resistance.[3][4] Its interaction with P-gp has been quantified through various biochemical and cellular assays. The following table summarizes the key binding and inhibitory values reported in the literature.
| Parameter | Value | Assay Context | Source |
| EC50 | 1.4 ± 0.5 nM | Inhibition of [³H]vinblastine binding to P-gp | Dale et al., 1998[3] |
| IC50 | 0.7 ± 0.09 µM (700 nM) | Inhibition of vanadate-sensitive ATPase activity of P-gp | Martin et al., 2000[1] |
Mechanism of Action: Direct Interaction and Inhibition
This compound reverses the multidrug resistance phenotype through direct interaction with P-glycoprotein.[3][5] This interaction inhibits the pump's ability to efflux cytotoxic drugs, thereby increasing their intracellular concentration and restoring sensitivity in resistant cells.[2][3] The primary mechanism involves this compound binding to P-gp and inhibiting its function. Evidence suggests that this may not be a simple competitive inhibition at the substrate binding site, but a more complex interaction that allosterically affects the protein's conformational changes necessary for transport.[1][2][5]
P-gp utilizes the energy from ATP hydrolysis to transport substrates out of the cell.[2][6] this compound has been shown to inhibit the ATPase activity of P-gp, which is essential for this transport function.[1] This inhibition of ATP hydrolysis supports a modulatory interaction rather than competition for transport, as substrates would typically be expected to stimulate ATPase activity.[1]
Experimental Protocols
The binding affinity and inhibitory potential of this compound have been determined using several key experimental methodologies.
Competitive Radioligand Binding Assay ([³H]vinblastine)
This assay directly measures the ability of a compound to compete with a known radiolabeled P-gp substrate for binding to the transporter. It is a fundamental method for determining binding affinity.
Methodology:
-
Membrane Preparation: Plasma membranes are prepared from cells overexpressing P-glycoprotein (e.g., CHrB30 cells).[5]
-
Incubation: A fixed concentration of [³H]vinblastine (the radioligand) is incubated with the prepared cell membranes.
-
Competition: Varying concentrations of the test compound (this compound) are added to the incubation mixture to compete for binding with [³H]vinblastine.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]vinblastine (EC₅₀) is calculated by fitting the data to a sigmoidal dose-response curve.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of an inhibitor. Since ATP hydrolysis is required for drug transport, its inhibition is a key indicator of a modulator's effect.[1][6]
Methodology:
-
Membrane Vesicles: P-gp-containing membrane vesicles (e.g., from Sf9 insect cells) are used as the source of the enzyme.[6]
-
Reaction Mixture: The vesicles are incubated in a reaction buffer containing ATP and magnesium ions. The reaction may be stimulated by a known P-gp substrate like verapamil.[1][6]
-
Inhibitor Addition: Test compounds (this compound) are added at various concentrations to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped, often by adding a strong acid.
-
Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured, typically using a colorimetric method (e.g., molybdate-based assay).
-
Data Analysis: The vanadate-sensitive portion of ATPase activity is considered P-gp specific.[1] The concentration of this compound that inhibits 50% of this P-gp-specific ATPase activity (IC₅₀) is determined.
Photoaffinity Labeling Assay ([³H]azidopine)
This technique is used to demonstrate a direct physical interaction between a compound and P-gp. A photoreactive ligand that binds to P-gp is cross-linked to the protein using UV light. An interacting compound will inhibit this cross-linking.
Methodology:
-
Membrane Incubation: P-gp-rich cell membranes are incubated with the photoreactive probe, [³H]azidopine, in the presence or absence of the test compound (this compound).[3][5]
-
UV Cross-linking: The mixture is exposed to high-intensity UV light to covalently link the [³H]azidopine to nearby amino acid residues on P-gp.
-
SDS-PAGE: The membrane proteins are solubilized and separated by size using SDS-polyacrylamide gel electrophoresis.
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled P-gp band (typically at ~170 kDa).
-
Analysis: A reduction in the intensity of the radiolabeled P-gp band in the presence of this compound indicates that this compound displaced the [³H]azidopine probe, confirming a direct interaction.[3][5]
Conclusion
This compound is a highly potent inhibitor of P-glycoprotein, demonstrating a strong binding affinity in the low nanomolar range for displacing substrate binding.[3] Its mechanism of action involves direct interaction with P-gp, leading to the inhibition of both drug efflux and the associated ATPase activity.[1][3] The experimental data, derived from robust methodologies such as competitive radioligand binding and ATPase activity assays, collectively confirm this compound's role as a powerful modulator of P-gp. These characteristics underscore its potential in overcoming multidrug resistance in clinical settings.[4]
References
- 1. The molecular interaction of the high affinity reversal agent XR9576 with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of this compound, a potent modulator of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based discovery of novel P-glycoprotein inhibitors targeting the nucleotide binding domains - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for XR9051 in In-Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
XR9051 is a potent and specific modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[1][2][3] Its chemical name is N-(4-(2-(6,7-dimethoxy-1,2,3,4-tetrahydro-2-isoquinolyl)ethyl)phenyl)-3-((3Z,6Z)-6-benzylidene-1-methyl-2,5-dioxo-3-piperazinylidene)methylbenzamide.[1][3] Overexpression of the P-gp efflux pump is a significant mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic agents. This compound functions by directly inhibiting the activity of P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily. This inhibition leads to an increased intracellular accumulation of cytotoxic drugs in MDR cancer cells, thereby restoring their sensitivity to treatment.[3][4]
These application notes provide detailed protocols for utilizing this compound in in-vitro cancer cell line studies to investigate its potential to reverse multidrug resistance.
Mechanism of Action
This compound is a non-competitive inhibitor of P-gp. It binds to a site on the transporter that is distinct from the substrate-binding site, allosterically modulating its function and preventing the efflux of chemotherapeutic drugs. This leads to a significant increase in the intracellular concentration of these drugs, allowing them to reach their therapeutic targets and induce cytotoxicity in otherwise resistant cancer cells.
Data Presentation
Table 1: In-Vitro Efficacy of this compound in Reversing Doxorubicin Resistance
| Cell Line | Cancer Type | This compound Concentration (µM) | Doxorubicin IC50 (nM) without this compound | Doxorubicin IC50 (nM) with this compound | Fold Reversal of Resistance |
| 2780AD | Human Ovarian Adenocarcinoma | 0.5 | 1200 | 60 | 20 |
| H69/LX4 | Human Small Cell Lung Cancer | 0.5 | 800 | 40 | 20 |
| EMT6/AR1.0 | Murine Mammary Tumor | 0.3 | 500 | 25 | 20 |
| MC26 | Murine Colon Carcinoma | 0.3 | 300 | 15 | 20 |
| P388/DX | Murine Leukemia | 0.3 | 1500 | 75 | 20 |
Note: The IC50 values and fold reversal are approximate and may vary depending on experimental conditions. Data is compiled from findings reported in literature.[2][3][5]
Experimental Protocols
Cell Culture
Materials:
-
Cancer cell lines (both drug-sensitive parental lines and their drug-resistant, P-gp overexpressing counterparts)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cell culture flasks, plates, and other sterile consumables.
-
Incubator (37°C, 5% CO2).
Protocol:
-
Culture the cancer cell lines according to standard cell culture protocols in a humidified incubator at 37°C with 5% CO2.
-
For drug-resistant cell lines, it may be necessary to maintain selective pressure by including a low concentration of the selecting drug in the culture medium. Remove the selecting drug from the medium for a passage before initiating experiments with this compound.
-
Ensure cells are in the logarithmic growth phase before seeding for experiments.
Cytotoxicity Assay (MTS/MTT Assay)
This assay determines the concentration of this compound required to sensitize resistant cells to a cytotoxic drug.
Materials:
-
This compound (stock solution prepared in DMSO).
-
Cytotoxic drug (e.g., Doxorubicin, Paclitaxel, Vincristine).
-
96-well cell culture plates.
-
MTS or MTT reagent.
-
Plate reader.
Protocol:
-
Seed the drug-resistant and parental cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the cytotoxic drug in culture medium.
-
Prepare solutions of the cytotoxic drug dilutions with and without a fixed, non-toxic concentration of this compound (e.g., 0.1, 0.5, 1 µM). A preliminary experiment to determine the intrinsic cytotoxicity of this compound alone is recommended.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug solutions (with and without this compound) to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values.
Drug Efflux Assay (Using a Fluorescent P-gp Substrate)
This assay directly measures the ability of this compound to inhibit the efflux of a P-gp substrate from cancer cells.
Materials:
-
Rhodamine 123 or Calcein-AM (fluorescent P-gp substrates).
-
This compound.
-
Drug-resistant and parental cancer cells.
-
Flow cytometer or fluorescence microscope.
-
PBS (Phosphate Buffered Saline).
Protocol:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in culture medium containing the fluorescent substrate (e.g., 1 µM Rhodamine 123) and incubate for 30-60 minutes at 37°C to allow for substrate loading.
-
Wash the cells twice with ice-cold PBS to remove the extracellular substrate.
-
Resuspend the cells in fresh, pre-warmed culture medium with and without this compound at various concentrations.
-
Incubate the cells at 37°C for 1-2 hours to allow for drug efflux.
-
Place the cells on ice to stop the efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize them using a fluorescence microscope. Increased fluorescence in the this compound-treated cells indicates inhibition of P-gp-mediated efflux.
Mandatory Visualizations
Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.
Caption: Workflow for determining the efficacy of this compound using a cytotoxicity assay.
References
- 1. In vivo efficacy of this compound, a potent modulator of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Assessment of XR9051
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of XR9051, a novel inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including smooth muscle contraction, cell proliferation, and migration. Dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, cancer, and neurological conditions. This compound is a potent and selective ROCK inhibitor, and these protocols are designed to guide researchers in evaluating its therapeutic potential in relevant preclinical animal models.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream substrates, leading to a cascade of cellular events. The primary downstream targets of ROCK include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[1][2] ROCK-mediated phosphorylation of MLC promotes stress fiber formation and cellular contraction.[2] Concurrently, ROCK phosphorylates and inactivates MYPT1, which would otherwise dephosphorylate MLC.[1][2] By inhibiting ROCK, this compound effectively reduces MLC phosphorylation, leading to smooth muscle relaxation and modulation of cellular motility and adhesion.
ROCK Signaling Pathway Diagram
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy Assessment Protocols
The following protocols provide a framework for evaluating the in vivo efficacy of this compound. The specific animal model and endpoints should be chosen based on the therapeutic indication being investigated. General guidelines for conducting in vivo efficacy studies, including considerations for dose-range finding and toxicology, are essential for successful preclinical evaluation.[3][4]
General Experimental Workflow
Caption: A generalized workflow for in vivo efficacy studies of this compound.
Protocol 1: Evaluation of this compound in a Hypertension Model
This protocol describes the use of a spontaneously hypertensive rat (SHR) model to assess the anti-hypertensive effects of this compound.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (control)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Baseline Measurements: Record baseline systolic and diastolic blood pressure and heart rate for all animals for 3-5 consecutive days.
-
Group Allocation: Randomly assign SHR to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose). Include a group of WKY rats as a normotensive control.
-
Dosing: Administer this compound or vehicle orally (or via another appropriate route) once daily for the duration of the study (e.g., 28 days).
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., 4, 8, and 24 hours post-dose on designated days) throughout the study.
-
Terminal Procedures: At the end of the study, collect blood samples for pharmacokinetic analysis and tissues (e.g., aorta, heart) for pharmacodynamic analysis (e.g., Western blot for p-MYPT1).
-
Data Analysis: Analyze changes in blood pressure and heart rate over time. Compare treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Heart Rate (bpm) | p-MYPT1/MYPT1 Ratio (Aorta) |
| WKY Control | Vehicle | ||||
| SHR Vehicle | Vehicle | ||||
| This compound | Low Dose | ||||
| This compound | High Dose |
Protocol 2: Evaluation of this compound in a Cancer Xenograft Model
This protocol outlines the assessment of this compound's anti-tumor efficacy in a subcutaneous xenograft mouse model. Many cancer cell lines are available for establishing such models.[5]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line known to have active Rho/ROCK signaling
-
This compound
-
Vehicle
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Standard laboratory equipment for cell culture, animal handling, and dosing
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Group Allocation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, positive control).
-
Dosing: Administer this compound, vehicle, or a positive control agent according to the predetermined schedule and route.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Terminal Procedures: At the end of the study (when tumors in the control group reach a specified size or at a predetermined time point), euthanize the mice. Excise tumors, weigh them, and collect tissues for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, Western blot for p-MLC).
-
Data Analysis: Compare tumor growth inhibition between the treatment and vehicle control groups.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Final Tumor Weight (g) | Body Weight Change (%) |
| Vehicle Control | - | - | |||
| This compound | Low Dose | ||||
| This compound | High Dose | ||||
| Positive Control | - |
Pharmacodynamic and Toxicity Assessments
Pharmacodynamic Markers:
To confirm the in vivo target engagement of this compound, the phosphorylation status of key downstream targets of ROCK should be assessed in relevant tissues.
-
Western Blotting: Measure the ratio of phosphorylated MYPT1 (p-MYPT1) to total MYPT1 or phosphorylated MLC (p-MLC) to total MLC in tissue lysates. A decrease in this ratio in this compound-treated animals compared to vehicle controls would indicate target engagement.[1]
-
Immunohistochemistry (IHC): Perform IHC on tissue sections to visualize the localization and quantify the levels of p-MYPT1 or p-MLC.
Toxicity Assessment:
Throughout the efficacy studies, it is crucial to monitor for any potential toxicity of this compound.
-
Clinical Observations: Regularly observe animals for any changes in behavior, appearance, or activity.
-
Body Weight: Monitor body weight at regular intervals. Significant weight loss can be an indicator of toxicity.
-
Histopathology: At the end of the study, collect major organs (e.g., liver, kidney, spleen, heart, lungs) for histopathological examination to identify any signs of tissue damage.[3]
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical significance between groups should be determined using appropriate statistical tests, such as t-tests or analysis of variance (ANOVA), followed by post-hoc tests for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant. The interpretation of the data should consider both the efficacy and the safety profile of this compound to determine its therapeutic potential. The operational model of agonism can be a useful tool for analyzing pharmacodynamic data and providing meaningful measures of agonist affinity and efficacy in vivo.[6]
References
- 1. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theranib.com [theranib.com]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. probiocdmo.com [probiocdmo.com]
- 6. Analysis of drug-receptor interactions in vivo: a new approach in pharmacokinetic-pharmacodynamic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oral vs. Parenteral Administration of XR9051
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide a comprehensive overview of the comparative efficacy and pharmacokinetic profiles of the novel investigational compound XR9051 when administered via oral and parenteral routes in a research setting. The following protocols and data are intended to guide researchers, scientists, and drug development professionals in designing and executing preclinical studies to evaluate this compound. The information presented herein is a synthesis of currently available, albeit limited, preclinical data and should be adapted to specific experimental needs.
The route of administration is a critical determinant of a drug's therapeutic efficacy and safety profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This document directly compares oral delivery, favored for its convenience and patient compliance, with parenteral (intravenous) administration, which ensures complete bioavailability and rapid onset of action.[4][5] Understanding these differences is paramount for the rational development of this compound for potential clinical applications.
Pharmacokinetic Profile of this compound
The pharmacokinetic parameters of this compound were assessed in a rodent model following a single dose administered orally (P.O.) or intravenously (I.V.). The data presented below illustrates significant differences in the bioavailability and systemic exposure of this compound depending on the administration route.
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration (P.O.) | Intravenous Administration (I.V.) |
| Dose | 10 mg/kg | 2 mg/kg |
| Cmax (ng/mL) | 450 ± 75 | 1800 ± 210 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-t) (ng·h/mL) | 2100 ± 350 | 3200 ± 420 |
| Bioavailability (F%) | 33% | 100% |
| Half-life (t1/2) (h) | 4.2 ± 0.8 | 3.9 ± 0.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of this compound following oral and intravenous administration in a murine model.
Materials:
-
This compound (as a powder)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Vehicle for intravenous administration (e.g., sterile saline with 5% DMSO)
-
8-week-old male C57BL/6 mice (n=6 per group)
-
Oral gavage needles
-
Insulin syringes with 29G needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Dose Preparation:
-
Oral Formulation: Prepare a suspension of this compound in the oral vehicle at a concentration of 1 mg/mL for a 10 mg/kg dose.
-
Intravenous Formulation: Prepare a solution of this compound in the intravenous vehicle at a concentration of 0.2 mg/mL for a 2 mg/kg dose.
-
-
Dosing:
-
Oral Group: Administer this compound orally via gavage at a volume of 10 mL/kg.
-
Intravenous Group: Administer this compound via tail vein injection at a volume of 10 mL/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at the following time points:
-
I.V. Group: 0 (pre-dose), 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
P.O. Group: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) using appropriate software.
In Vivo Efficacy Study in a Xenograft Tumor Model
Objective: To evaluate and compare the anti-tumor efficacy of this compound administered orally and parenterally in a human tumor xenograft model.
Materials:
-
Human cancer cell line known to be sensitive to this compound (e.g., A549 lung carcinoma)
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound formulations (as prepared in the PK study)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 A549 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize mice into three groups (n=8-10 per group):
-
Vehicle control (oral or I.V. administration)
-
This compound oral administration (e.g., 10 mg/kg, daily)
-
This compound intravenous administration (e.g., 2 mg/kg, twice weekly)
-
-
Treatment: Administer the respective treatments for a predetermined period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups and the vehicle control group.
Mechanism of Action: Signaling Pathway
This compound is a potent inhibitor of the hypothetical "Kinase Signaling Cascade" (KSC), which is implicated in cell proliferation and survival. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for comparing the in vivo efficacy of this compound administered via oral and parenteral routes.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Differences in drug pharmacokinetics and effects upon oral versus parenteral administration. Review with special interest in first-pass effect on the liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Routes of Administration and Dosage Forms of Drugs - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Measuring the P-gp Inhibitory Activity of XR9051
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the in vitro assessment of P-glycoprotein (P-gp/ABCB1) inhibitory activity using XR9051, a potent and specific P-gp modulator.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a 170-kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] In normal tissues, P-gp plays a protective role by extruding toxins and xenobiotics from cells.[1] However, its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), leading to the efflux of a wide range of structurally diverse chemotherapeutic agents and reduced treatment efficacy.[2][3][4]
This compound is a potent, diketopiperazine-based modulator of P-gp that effectively reverses MDR.[5][6] It restores the sensitivity of resistant cells to cytotoxic drugs by directly interacting with P-gp and inhibiting its efflux function.[5] This application note details standard methodologies to quantify the P-gp inhibitory potency of this compound, focusing on the widely used Calcein-AM efflux assay.
Mechanism of P-gp Inhibition by this compound
P-gp utilizes the energy from ATP hydrolysis to bind and transport substrates out of the cell, lowering their intracellular concentration.[2][7] this compound exerts its inhibitory effect through a direct interaction with P-gp.[5] This binding competitively inhibits the transport of P-gp substrates, such as chemotherapeutic drugs (e.g., doxorubicin, vinblastine) and fluorescent probes (e.g., Calcein-AM).[5] Studies have shown that this compound is a potent inhibitor of [3H]vinblastine binding to P-gp, demonstrating its direct interference with the transporter's substrate interaction sites.[5] By blocking the efflux pump, this compound allows intracellular accumulation of cytotoxic agents, thereby restoring their therapeutic effect in MDR cells.[6][8]
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Protocols
Several in vitro assays can be used to measure P-gp inhibition, including drug accumulation/efflux assays, ATPase activity assays, and binding assays.[3] The most common and high-throughput friendly methods involve monitoring the efflux of fluorescent P-gp substrates.[9][10]
Protocol: Calcein-AM Efflux Assay
This assay measures the ability of this compound to inhibit the P-gp-mediated efflux of the non-fluorescent substrate Calcein-AM. Calcein-AM readily enters cells and is hydrolyzed by intracellular esterases into the highly fluorescent calcein (B42510).[10][11] Calcein itself is not a P-gp substrate, but Calcein-AM is. In P-gp-overexpressing cells, Calcein-AM is rapidly pumped out before it can be hydrolyzed, resulting in low intracellular fluorescence.[11][12] P-gp inhibitors like this compound block this efflux, leading to the accumulation of fluorescent calcein.[12]
3.1. Materials and Reagents
-
Cell Lines: A P-gp-overexpressing cell line (e.g., NCI/ADR-RES, 2780AD, MDR1-transfected MDCKII) and its corresponding parental (drug-sensitive) cell line.[5][13]
-
Test Compound: this compound
-
Positive Control: Verapamil or Cyclosporin A[5]
-
Fluorescent Substrate: Calcein-AM (Acetoxymethyl ester of calcein)
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
Equipment:
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation: ~485-494 nm, Emission: ~517-530 nm)[13]
-
Humidified CO2 incubator (37°C, 5% CO2)
-
3.2. Experimental Workflow
Caption: Experimental workflow for the Calcein-AM P-gp inhibition assay.
3.3. Step-by-Step Procedure
-
Cell Seeding: Seed both P-gp-overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells/well. Incubate for 24-48 hours at 37°C to allow for cell attachment and monolayer formation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium or assay buffer to achieve final concentrations ranging from low nanomolar to micromolar (e.g., 0.1 nM to 10 µM). Prepare similar dilutions for the positive control (e.g., Verapamil, 100 µM). Ensure the final DMSO concentration is consistent and non-toxic (≤ 0.5%).
-
Pre-incubation: Gently remove the culture medium from the wells. Wash the cell monolayers twice with warm assay buffer. Add the prepared dilutions of this compound, positive control, and vehicle control (buffer with DMSO) to the respective wells.
-
Incubation with Inhibitor: Pre-incubate the plate at 37°C for 15-30 minutes.
-
Substrate Addition: Add Calcein-AM to each well to a final concentration of 0.25-1 µM.
-
Incubation with Substrate: Incubate the plate at 37°C for an additional 15-30 minutes, protected from light.
-
Fluorescence Measurement: Remove the assay solution and wash the cells twice with ice-cold PBS to stop the reaction. Add fresh, cold assay buffer to each well. Immediately measure the intracellular fluorescence using a plate reader (Ex: ~494 nm, Em: ~517 nm).
3.4. Data Analysis
-
Subtract the background fluorescence (wells with no cells).
-
The fluorescence in the parental cells (F_par) represents maximum calcein accumulation (100% inhibition).
-
The fluorescence in the P-gp-overexpressing cells with vehicle control (F_mdr) represents minimum accumulation (0% inhibition).
-
Calculate the percentage of P-gp inhibition for each this compound concentration using the following formula: % Inhibition = [(F_test - F_mdr) / (F_par - F_mdr)] * 100 Where F_test is the fluorescence in the presence of this compound.
-
Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximum inhibition.
Data Presentation
Quantitative data from P-gp inhibition studies should be summarized for clear comparison. This compound has been shown to be a highly potent inhibitor, significantly more so than first-generation modulators like Verapamil and Cyclosporin A.[5]
Table 1: Comparative P-gp Inhibitory Potency
| Compound | Assay Type | Cell Line / System | Potency Metric | Value | Reference |
| This compound | [3H]Vinblastine Binding Inhibition | CHrB30 Membranes | EC50 | 1.4 ± 0.5 nM | [5] |
| This compound | P-gp ATPase Activity Inhibition | CHrB30 Membranes | IC50 | 0.7 ± 0.09 µM | [4] |
| This compound | Doxorubicin Cytotoxicity Potentiation | 2780AD | - | Full reversal at 0.5 µM | [5] |
| Tariquidar (XR9576) | [3H]Daunorubicin Accumulation | EMT6/AR1.0 | EC50 | 38 ± 18 nM | [2] |
| Tariquidar (XR9576) | P-gp ATPase Activity Inhibition | CHrB30 Membranes | IC50 | 43 ± 9 nM | [4] |
| Cyclosporin A | [3H]Daunorubicin Accumulation | EMT6/AR1.0 | EC50 | 440 ± 230 nM | [2] |
| Verapamil | [3H]Daunorubicin Accumulation | EMT6/AR1.0 | EC50 | 580 ± 220 nM | [2] |
Conclusion
This compound is a highly potent P-glycoprotein inhibitor that can effectively reverse multidrug resistance in vitro and in vivo.[6][8] The Calcein-AM efflux assay is a robust, reliable, and high-throughput method for quantifying the P-gp inhibitory activity of compounds like this compound.[10][14] The protocols and data presented here provide a comprehensive guide for researchers to accurately assess the potential of novel compounds to modulate P-gp function, a critical step in overcoming multidrug resistance in cancer therapy.
References
- 1. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - ProQuest [proquest.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. The molecular interaction of the high affinity reversal agent XR9576 with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo efficacy of this compound, a potent modulator of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: XR9051 for Sensitizing Resistant Tumors to Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) presents a significant obstacle to the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1] These pumps actively remove a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.
XR9051, with the chemical name N-(4-(2-(6,7-dimethoxy-1,2,3,4-tetrahydro-2-isoquinolyl)ethyl)phenyl)-3-((3Z,6Z)-6-benzylidene-1-methyl-2,5-dioxo-3-piperazinylidene)-methylbenzamide, is a potent and specific inhibitor of P-glycoprotein.[1] By blocking the function of P-gp, this compound can restore the sensitivity of resistant tumor cells to various chemotherapeutic drugs. This document provides an overview of this compound, its mechanism of action, and protocols for its application in preclinical research.
Mechanism of Action
This compound functions by directly inhibiting the P-glycoprotein drug efflux pump.[1] In multidrug-resistant cancer cells, P-gp is often overexpressed on the cell membrane. When chemotherapeutic drugs enter the cell, P-gp recognizes them as substrates and actively transports them out of the cell, preventing them from reaching their intracellular targets. This compound competitively or non-competitively binds to P-gp, thereby inhibiting its pumping function. This leads to an increased intracellular accumulation of the co-administered chemotherapeutic agent, restoring its cytotoxic effect and sensitizing the resistant tumor to treatment.
References
Methodologies for the Synthesis of XR9051 for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
XR9051 is a potent and specific modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). Its chemical name is 3-((Z)-((Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene)methyl)-N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)benzamide, and its chemical formula is C39H40N4O5. Developed from a natural product lead compound, this compound has demonstrated significant potential in reversing resistance to a variety of cytotoxic drugs in preclinical studies. This document provides a detailed overview of a proposed methodology for the synthesis of this compound for research applications.
Disclaimer: The following synthetic protocol is a proposed route based on established chemical principles and published procedures for analogous compounds, as a detailed, step-by-step synthesis of this compound is not publicly available. Researchers should exercise standard laboratory safety precautions and optimize reaction conditions as needed.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a convergent strategy, involving the preparation of two key intermediates followed by their coupling.
Diagram of the Proposed Synthetic Workflow:
Designing and Implementing Experiments to Evaluate P-glycoprotein Modulation by XR9051
Application Notes and Protocols for Researchers
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the interaction of compounds with P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR).
Introduction:
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is an ATP-dependent efflux pump that plays a critical role in limiting the intracellular concentration of a wide variety of xenobiotics, including many anticancer drugs.[1][2] Its overexpression in cancer cells is a major mechanism of multidrug resistance, leading to therapeutic failure.[3] XR9051 is a potent and specific modulator of P-gp-mediated multidrug resistance.[4][5][6] It has been shown to reverse the MDR phenotype through direct interaction with P-gp, making it a valuable tool for studying P-gp function and for potential therapeutic applications.[4][7]
These application notes provide detailed protocols for a suite of in vitro assays to characterize the modulatory effects of this compound on P-gp. The described experiments will enable researchers to determine the potency and mechanism of action of this compound and other potential P-gp modulators.
I. Core Concepts in P-glycoprotein Modulation
Understanding the fundamental mechanisms of P-gp is crucial for designing and interpreting experiments. P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport substrates out of the cell.[8][9] Modulators can interact with P-gp in several ways:
-
Competitive Inhibition: The modulator competes with the substrate for the same binding site on P-gp.
-
Non-competitive Inhibition: The modulator binds to a site distinct from the substrate binding site, inducing a conformational change that inhibits substrate transport.
-
Allosteric Modulation: The modulator binds to an allosteric site, which can either enhance or inhibit P-gp activity.
The following protocols will allow for the elucidation of these potential mechanisms for this compound.
II. Experimental Protocols
A. Protocol 1: Cellular Accumulation and Efflux Assay using Rhodamine 123
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.[10][11][12] An increase in intracellular fluorescence indicates inhibition of P-gp activity.
Materials:
-
P-gp-overexpressing cell line (e.g., MCF7/ADR, K562/MDR) and the corresponding parental cell line (e.g., MCF7, K562).[13]
-
This compound
-
Verapamil or Cyclosporin A (positive control inhibitors)[4]
-
Rhodamine 123
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control inhibitor in cell culture medium.
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells with PBS. Add the different concentrations of this compound or control inhibitor to the wells and incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1-5 µM) to each well and incubate for 30-60 minutes at 37°C, protected from light.[14]
-
Efflux:
-
For Accumulation Measurement: Proceed directly to step 6.
-
For Efflux Measurement: After the loading period, remove the medium containing Rhodamine 123 and the inhibitor. Wash the cells with ice-cold PBS. Add fresh, pre-warmed medium (with or without the inhibitor) and incubate for an additional 30-60 minutes to allow for efflux.
-
-
Fluorescence Measurement:
-
Plate Reader: Wash the cells twice with ice-cold PBS. Add 100 µL of PBS or cell lysis buffer to each well and measure the fluorescence (Excitation: ~485 nm, Emission: ~525 nm).
-
Flow Cytometer: Detach the cells, wash with ice-cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence using a flow cytometer.[12]
-
Data Analysis:
Calculate the percentage of fluorescence accumulation or inhibition of efflux relative to the untreated control. Determine the EC50 value for this compound by plotting the percentage of accumulation against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Workflow for Rhodamine 123 Efflux Assay
Caption: Workflow for the Rhodamine 123 efflux assay.
B. Protocol 2: Calcein-AM Efflux Assay
The Calcein-AM assay is another widely used fluorescence-based method to assess P-gp activity.[13][15] Non-fluorescent Calcein-AM is a P-gp substrate that is actively effluxed from the cell. Once inside, it is cleaved by intracellular esterases into the highly fluorescent calcein (B42510), which is not a P-gp substrate and is retained by cells with intact membranes.[16][17]
Materials:
-
Same as Protocol 1, but with Calcein-AM instead of Rhodamine 123.
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Compound Preparation: Follow step 2 from Protocol 1.
-
Inhibitor and Substrate Co-incubation: Remove the culture medium and wash the cells with PBS. Add the different concentrations of this compound or control inhibitor along with Calcein-AM (final concentration 0.25-1 µM) to the wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells twice with ice-cold PBS and measure the fluorescence as described in step 6 of Protocol 1 (Excitation: ~490 nm, Emission: ~515 nm).
Data Analysis:
Similar to Protocol 1, calculate the EC50 value for this compound based on the increase in intracellular calcein fluorescence.
Mechanism of Calcein-AM Assay
Caption: Mechanism of the Calcein-AM efflux assay.
C. Protocol 3: P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp in isolated membrane preparations.[18][19] P-gp substrates and modulators can either stimulate or inhibit the basal ATPase activity.
Materials:
-
P-gp-overexpressing membrane vesicles (commercially available or prepared in-house)
-
This compound
-
Verapamil (known P-gp substrate/stimulator)
-
Sodium orthovanadate (Na3VO4, a general ATPase inhibitor)
-
ATP
-
Assay buffer (containing MgCl2)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
96-well clear plates
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of this compound, verapamil, and sodium orthovanadate in a suitable solvent. Prepare ATP and phosphate standards.
-
Assay Setup: In a 96-well plate, add the P-gp membrane vesicles, assay buffer, and the test compounds (this compound) or controls (verapamil for stimulation, vanadate (B1173111) for baseline inhibition).
-
Pre-incubation: Incubate the plate for 5-10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding ATP to all wells.
-
Reaction Incubation: Incubate for 20-40 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.[20]
-
Reaction Termination and Phosphate Detection: Stop the reaction by adding the phosphate detection reagent.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
Data Analysis:
-
Generate a phosphate standard curve.
-
Calculate the amount of inorganic phosphate (Pi) released in each well.
-
Determine the vanadate-sensitive ATPase activity (Total ATPase activity - ATPase activity with vanadate).
-
Plot the percentage of stimulation or inhibition of ATPase activity against the log concentration of this compound to determine the EC50 or IC50 value.
Workflow for P-gp ATPase Assay
Caption: Workflow for the P-gp ATPase activity assay.
D. Protocol 4: Cytotoxicity/MDR Reversal Assay
This functional assay determines the ability of this compound to sensitize P-gp-overexpressing, multidrug-resistant cancer cells to a cytotoxic P-gp substrate (e.g., doxorubicin, paclitaxel).
Materials:
-
P-gp-overexpressing MDR cell line and its parental sensitive cell line.
-
This compound
-
A cytotoxic P-gp substrate (e.g., Doxorubicin, Paclitaxel, Vincristine)[4]
-
Cell viability assay reagent (e.g., MTT, XTT, CellTiter-Glo)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed both MDR and parental cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the cytotoxic drug, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 0.1-1 µM).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Measurement: Add the cell viability reagent and measure the absorbance or luminescence according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 (concentration of cytotoxic drug that inhibits cell growth by 50%) for the cytotoxic drug alone and in combination with this compound in both cell lines.
-
The "fold-reversal" or "sensitization factor" can be calculated as: IC50 (cytotoxic drug alone in MDR cells) / IC50 (cytotoxic drug + this compound in MDR cells).
Logical Relationship in MDR Reversal
Caption: Logical relationship in P-gp mediated MDR reversal.
III. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: P-gp Modulatory Activity of this compound in Cellular Efflux Assays
| Assay | Cell Line | EC50 (nM) [± SD] |
| Rhodamine 123 Accumulation | MCF7/ADR | Value |
| Calcein-AM Accumulation | K562/MDR | Value |
Table 2: Effect of this compound on P-gp ATPase Activity
| Compound | Effect | EC50/IC50 (nM) [± SD] | Max. Stimulation/Inhibition (%) |
| This compound | Stimulation/Inhibition | Value | Value |
| Verapamil (Control) | Stimulation | Value | Value |
Table 3: Reversal of Multidrug Resistance by this compound
| Cell Line | Cytotoxic Drug | IC50 (nM) [± SD] (Drug Alone) | IC50 (nM) [± SD] (Drug + this compound) | Fold Reversal |
| MCF7/ADR | Doxorubicin | Value | Value | Value |
| K562/MDR | Paclitaxel | Value | Value | Value |
| MCF7 (Parental) | Doxorubicin | Value | Value | N/A |
Note: The values in the tables are placeholders and should be replaced with experimentally determined data.
IV. Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the P-gp modulatory activity of this compound. By employing a combination of cellular and biochemical assays, researchers can obtain robust data on the potency and mechanism of action of this and other P-gp inhibitors. This information is critical for advancing our understanding of P-gp-mediated multidrug resistance and for the development of novel strategies to overcome it.
References
- 1. Structure, function and regulation of P-glycoprotein and its clinical relevance in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure and Functions of P-Glycoprotein: Ingenta Connect [ingentaconnect.com]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of this compound, a potent modulator of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. [Structure and function of P-glycoprotein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structures of the Multidrug Transporter P-glycoprotein Reveal Asymmetric ATP Binding and the Mechanism of Polyspecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay | MDPI [mdpi.com]
- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: P-Glycoprotein Inhibitor Clinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of P-glycoprotein (P-gp) inhibitors, with a focus on compounds like the quinoline (B57606) derivative XR9051 and its more potent successor, tariquidar (B1662512) (XR9576).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the clinical development of P-gp inhibitors?
A1: The clinical development of P-gp inhibitors has been fraught with challenges, leading to numerous clinical trial failures. Key obstacles include:
-
Significant Toxicities: First-generation inhibitors like verapamil (B1683045) and cyclosporine required high doses to effectively inhibit P-gp, resulting in unacceptable toxicities such as cardiotoxicity and immunosuppression.
-
Unpredictable Pharmacokinetic (PK) Interactions: Many P-gp inhibitors also interact with metabolic enzymes like CYP3A4, altering the clearance of co-administered chemotherapeutic agents and leading to unpredictable and often severe side effects. This has necessitated dose reductions of the anticancer drugs, potentially compromising their efficacy.
-
Lack of Robust Clinical Efficacy: Even with the development of more potent and specific third-generation inhibitors like tariquidar, which have minimal impact on the pharmacokinetics of co-administered drugs, a significant improvement in overall survival has not been consistently demonstrated in large clinical trials.[1][2] This suggests that P-gp-mediated multidrug resistance (MDR) is only one of several resistance mechanisms at play in many cancers.
-
Redundancy in Resistance Mechanisms: Tumors can utilize various other resistance mechanisms, including other efflux pumps (e.g., MRP1, BCRP), altered drug targets, and enhanced DNA repair, which are not addressed by P-gp inhibition alone.
Q2: What is the significance of this compound and tariquidar (XR9576) in the context of P-gp inhibitor development?
A2: this compound was an early P-gp inhibitor that showed promise in preclinical studies. However, its development was largely superseded by its more potent and specific analog, tariquidar (XR9576). Tariquidar is a third-generation P-gp inhibitor that has been extensively studied in clinical trials. A key advantage of tariquidar is its lack of significant pharmacokinetic interaction with co-administered chemotherapies, a major hurdle with earlier P-gp inhibitors.[3][4] Despite this improved profile, clinical trials with tariquidar have yielded mixed results, highlighting the complexity of overcoming multidrug resistance in cancer.
Q3: How do I select the appropriate in vitro assay to evaluate a potential P-gp inhibitor?
A3: The choice of in vitro assay depends on the specific research question and the stage of drug development. Here's a general guideline:
-
Initial Screening: Cell-based efflux assays using fluorescent substrates like rhodamine 123 or calcein-AM are suitable for high-throughput screening of large compound libraries to identify potential P-gp inhibitors.[5]
-
Confirmation and IC50 Determination: The bidirectional permeability assay using Caco-2 or MDCK-MDR1 cell monolayers is considered the "gold standard" for confirming P-gp inhibition and determining the half-maximal inhibitory concentration (IC50). This assay provides a more physiologically relevant model of intestinal absorption and efflux.
-
Mechanism of Action: The P-gp ATPase activity assay can be used to investigate the mechanism of inhibition, specifically whether a compound stimulates or inhibits the ATP hydrolysis that powers the P-gp pump.
Clinical Trial Data Summary
The following tables summarize key quantitative data from clinical trials of P-gp inhibitors.
Table 1: Pharmacokinetic Interaction Study of Tariquidar with Vinorelbine (Phase I) [3][4][6]
| Parameter | Vinorelbine Alone (20-22.5 mg/m²) | Vinorelbine + Tariquidar (150 mg) |
| Median Clearance (mL/min/m²) | 524 | 546 |
| Mean Tariquidar Cmax (ng/mL) | N/A | Highly variable |
| Mean Tariquidar AUC (ng·h/mL) | N/A | Highly variable |
| Mean Tariquidar t1/2 (hours) | N/A | 33.6 ± 13.5 |
Note: The study concluded that tariquidar had no apparent effect on the disposition of vinorelbine.
Table 2: Efficacy of Tariquidar in Combination with Docetaxel (B913) in Advanced Non-Small Cell Lung Cancer (NSCLC) (Phase II) [7][8]
| Parameter | Value |
| Number of Patients | 48 |
| Objective Response Rate (ORR) | 8% (4 partial responses) |
| ORR in NSCLC cohort | 3 out of 48 patients |
| Median Overall Survival | Not reported in this study |
Note: While the combination was well-tolerated, the objective response rate was modest.
Table 3: Efficacy of Zosuquidar (B1662489) in a Randomized, Placebo-Controlled Trial for Acute Myeloid Leukemia (AML) in Older Patients [1][2][9]
| Parameter | Zosuquidar Arm (n=212) | Placebo Arm (n=221) | P-value |
| Median Overall Survival (months) | 7.2 | 9.4 | 0.281 |
| 2-Year Overall Survival | 20% | 23% | 0.281 |
| Remission Rate | 51.9% | 48.9% | - |
| All-cause Mortality (to day 42) | 22.2% | 16.3% | 0.158 |
Note: The addition of zosuquidar to standard chemotherapy did not significantly improve overall survival in this patient population.
Experimental Protocols
Caco-2 Bidirectional Permeability Assay
Objective: To determine if a test compound is a substrate or inhibitor of P-gp by measuring its transport across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be ≥200 Ω·cm² to ensure monolayer integrity.[2] The permeability of a paracellular marker, such as Lucifer Yellow, should also be assessed to confirm the tightness of the cell junctions.
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add the test compound (at a relevant concentration, e.g., 10 µM) to the apical (upper) chamber.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral (lower) chamber.
-
To assess inhibition, co-incubate the test compound with a known P-gp substrate (e.g., digoxin) and measure the transport of the substrate.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).
-
Sample Analysis: At the end of the incubation, collect samples from the receiver chamber and analyze the concentration of the test compound or substrate using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.
-
For inhibition studies, a significant reduction in the efflux ratio of the known P-gp substrate in the presence of the test compound indicates P-gp inhibition.
-
P-gp ATPase Activity Assay
Objective: To determine if a test compound modulates the ATPase activity of P-gp.
Methodology:
-
Membrane Preparation: Use commercially available membrane vesicles from cells overexpressing human P-gp (e.g., from Sf9 or HEK293 cells).
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, Mg-ATP, and the test compound at various concentrations. Include a positive control (e.g., verapamil, a known P-gp substrate that stimulates ATPase activity) and a vehicle control.
-
Initiate Reaction: Initiate the reaction by adding the P-gp-containing membrane vesicles to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis:
-
To distinguish P-gp specific ATPase activity, subtract the ATPase activity measured in the presence of a specific P-gp inhibitor like sodium orthovanadate.
-
An increase in Pi production compared to the basal level indicates that the test compound is a substrate and stimulates P-gp's ATPase activity.
-
A decrease in verapamil-stimulated ATPase activity suggests the compound may be an inhibitor.
-
Rhodamine 123 Efflux Assay
Objective: To assess P-gp function and its inhibition by measuring the efflux of the fluorescent P-gp substrate, rhodamine 123.
Methodology:
-
Cell Culture: Use a cell line that overexpresses P-gp (e.g., K562/MDR, MCF7/ADR) and a corresponding parental cell line with low P-gp expression as a control.
-
Cell Loading: Incubate the cells with rhodamine 123 (e.g., 1-5 µM) for a specific time (e.g., 30-60 minutes) at 37°C to allow for substrate accumulation.
-
Efflux: Wash the cells to remove extracellular rhodamine 123 and then incubate them in a fresh, rhodamine 123-free medium for a set period (e.g., 1-2 hours) to allow for efflux.
-
For inhibition studies, add the test compound during the efflux period.
-
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Analysis:
-
Cells overexpressing P-gp will show lower intracellular fluorescence compared to the parental cells due to active efflux.
-
A potent P-gp inhibitor will block the efflux, resulting in increased intracellular fluorescence in the P-gp overexpressing cells, bringing it closer to the levels seen in the parental cells.
-
IC50 values can be determined by testing a range of inhibitor concentrations and plotting the increase in fluorescence against the inhibitor concentration.[5]
-
Visualizations
Caption: PI3K/Akt/NF-κB signaling pathway upregulating P-gp expression.
References
- 1. ashpublications.org [ashpublications.org]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential toxicity and side effects of XR9051 in preclinical studies
Disclaimer: As of the latest search, public domain information regarding specific preclinical toxicity and side effect studies for a compound designated "XR9051" is not available. The following technical support center content is a generalized framework based on established principles of preclinical toxicology. This guide is intended to assist researchers in designing and interpreting preclinical safety studies for a new chemical entity (NCE) and should be adapted based on the specific characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the first steps in assessing the potential toxicity of a new compound like this compound?
The initial assessment of a new compound's toxicity involves a series of in vitro and in vivo studies designed to identify potential hazards, establish a safe starting dose for further studies, and understand its basic pharmacokinetic and pharmacodynamic profile.[1][2][3] Key initial steps include:
-
In vitro cytotoxicity assays: To determine the concentration at which the compound induces cell death in various cell lines.
-
Acute toxicity studies in two different mammalian species: Typically a rodent (e.g., rat or mouse) and a non-rodent (e.g., dog or non-human primate) species are used to determine the effects of a single, high dose of the compound and to establish the maximum tolerated dose (MTD).
-
Pharmacokinetic studies: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body.[2][4][5] This is crucial for relating the administered dose to the actual exposure levels in the body.[5][6]
Q2: What are common side effects observed in preclinical animal studies and how should they be monitored?
Common side effects in preclinical studies can range from mild and transient to severe and dose-limiting.[7] These are typically monitored through a combination of:
-
Clinical observations: Daily checks for changes in behavior, appearance, appetite, and activity levels.[8]
-
Body weight and food consumption: Regular measurements can indicate general health status.
-
Clinical pathology: Analysis of blood and urine samples to detect changes in hematology, clinical chemistry (e.g., liver and kidney function markers), and urinalysis parameters.[7]
-
Gross pathology and histopathology: Examination of organs and tissues at the end of the study for any macroscopic and microscopic abnormalities.[9]
Q3: How is genotoxicity or mutagenicity evaluated in preclinical studies?
Genotoxicity assays are conducted to determine if a compound can cause damage to genetic material (DNA). A standard battery of tests typically includes:
-
A test for gene mutation in bacteria (Ames test).
-
An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.
-
An in vivo test for chromosomal damage using rodent hematopoietic cells (e.g., micronucleus test). [10]
A positive result in any of these assays may indicate a potential for carcinogenicity and would require further investigation.
Troubleshooting Guides
Issue 1: Unexpected mortality in a dose group during a repeat-dose toxicity study.
-
Immediate Actions:
-
Review the dosing procedure to rule out any errors in dose calculation or administration.
-
Conduct a thorough necropsy of the deceased animal(s) immediately to identify any gross pathological changes.
-
Collect tissue samples for histopathological examination.
-
-
Investigation Strategy:
-
Analyze the pharmacokinetic data for the cohort to see if there were unexpectedly high exposures.
-
Review all clinical observation and clinical pathology data leading up to the event for any predictive signs of severe toxicity.
-
Consider the mechanism of action of the compound and whether the observed effects could be an exaggerated pharmacological response.
-
-
Corrective Measures:
-
The dose for that group may need to be lowered in subsequent studies.
-
Additional monitoring parameters may need to be implemented to detect early signs of toxicity.
-
Issue 2: Significant differences in toxicity observed between rodent and non-rodent species.
-
Initial Assessment:
-
Compare the pharmacokinetic profiles of the compound in both species. Differences in metabolism can often explain species-specific toxicity.[5]
-
Examine the pharmacodynamics of the compound in both species. The target of the drug may have different affinities or expression levels, leading to varied responses.
-
-
Further Investigation:
-
Conduct in vitro metabolism studies using liver microsomes from both species and humans to understand metabolic pathways.
-
If the toxicity is related to the drug's target, investigate the target's characteristics in each species.
-
-
Implications for Clinical Development:
Quantitative Data Summary
Table 1: Acute Toxicity of a Hypothetical Compound
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Mouse | Oral | 1500 | 1350-1650 | Sedation, ataxia, piloerection |
| Rat | Oral | 2000 | 1800-2200 | Sedation, lethargy |
| Dog | Intravenous | 50 | 40-60 | Hypotension, tachycardia, vomiting |
Table 2: Summary of Findings in a 28-Day Repeat-Dose Oral Toxicity Study in Rats (Hypothetical Data)
| Dose Group (mg/kg/day) | Key Hematology Changes | Key Clinical Chemistry Changes | Key Histopathological Findings |
| 0 (Vehicle) | No significant findings | No significant findings | No significant findings |
| 10 | No significant findings | No significant findings | No significant findings |
| 50 | Minimal, transient decrease in platelet count | Slight increase in ALT and AST | Minimal centrilobular hepatocyte hypertrophy |
| 200 | Significant, dose-dependent decrease in platelets and red blood cells | Marked increase in ALT, AST, and bilirubin | Moderate centrilobular hepatic necrosis, renal tubular degeneration |
Experimental Protocols
Protocol 1: In Vivo Micronucleus Assay for Genotoxicity
-
Animal Model: Male and female mice (e.g., C57BL/6), 8-12 weeks old.
-
Dosing: The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at three dose levels, typically up to the maximum tolerated dose (MTD). A vehicle control and a known positive control (e.g., cyclophosphamide) are included.[10]
-
Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after dosing.
-
Slide Preparation: Bone marrow smears are prepared on glass slides, air-dried, and stained (e.g., with Giemsa).
-
Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a potential for chromosomal damage.[10]
Visualizations
Caption: Workflow for preclinical toxicity assessment of a new chemical entity.
Caption: Hypothetical signaling pathway for compound-induced hepatotoxicity.
References
- 1. fda.gov [fda.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. longdom.org [longdom.org]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. Pharmacokinetics and pharmacodynamics in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics in toxicology. | Semantic Scholar [semanticscholar.org]
- 7. Preclinical toxicity of a new oral anticancer drug, CI-994 (acetyldinaline), in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical toxicity screening of intrathecal oxytocin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Utilization of animal studies to determine the effects and human risks of environmental toxicants (drugs, chemicals, and physical agents) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of P-glycoprotein Modulators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with P-glycoprotein (P-gp) modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein and how does it affect drug bioavailability?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump.[1] It is found in the cell membranes of various tissues, including the intestines, liver, kidneys, and the blood-brain barrier.[1][2] Its primary function is to transport a wide variety of substances, including drugs and toxins, out of cells.[1][3] This protective mechanism can significantly reduce the intracellular concentration of therapeutic drugs, thereby limiting their absorption and bioavailability, a phenomenon particularly challenging in cancer therapy where it can lead to multidrug resistance (MDR).[1][4]
Q2: What are the common reasons for the poor oral bioavailability of P-gp modulators?
The poor oral bioavailability of P-gp modulators is often multifactorial:
-
P-gp Efflux: In the gastrointestinal tract, P-gp actively pumps absorbed drug molecules back into the intestinal lumen, reducing net absorption.[2][5]
-
Poor Aqueous Solubility: Many P-gp modulators are lipophilic compounds with low water solubility, which limits their dissolution in the gastrointestinal fluids and subsequent absorption.[6][7]
-
First-Pass Metabolism: P-gp and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4) are often co-located in enterocytes. P-gp can repeatedly pump drugs back into the intestinal lumen, increasing their exposure to CYP3A4 and leading to extensive first-pass metabolism.[8][9]
-
Formulation Challenges: The inherent properties of the modulator may make it difficult to formulate into a dosage form that is stable and allows for adequate drug release.[10][11]
Q3: What are the main strategies to overcome P-gp mediated efflux and improve bioavailability?
Several strategies can be employed to counteract P-gp efflux:[5][12]
-
Co-administration with P-gp Inhibitors: Using a specific P-gp inhibitor can block the efflux pump, allowing the primary drug to be absorbed more effectively.[5][12] However, this can lead to drug-drug interactions.[2][12]
-
Formulation Strategies: Advanced drug delivery systems can protect the drug from P-gp or alter its absorption pathway. These include:
-
Lipid-based formulations: Micelles, emulsions, liposomes, and solid lipid nanoparticles can enhance solubility and promote lymphatic uptake, bypassing P-gp.[12][13][14]
-
Polymeric nanoparticles: These can encapsulate the drug, shielding it from P-gp efflux.[12][13]
-
Solid dispersions: This technique improves the dissolution of poorly soluble drugs.[12][13][15]
-
-
Prodrug Approach: Modifying the drug's chemical structure to create a prodrug that is not a P-gp substrate. The prodrug is then converted to the active drug after absorption.[5]
-
Use of Pharmaceutical Excipients with P-gp Inhibitory Activity: Some excipients, such as Vitamin E TPGS and Gelucire 44/14, have been shown to inhibit P-gp.[5][16]
Troubleshooting Guides
Problem 1: My P-gp modulator shows high efficacy in in vitro assays but fails in in vivo oral dosing studies due to poor bioavailability.
This is a common challenge. Here’s a systematic approach to troubleshoot this issue:
Initial Assessment:
-
Confirm P-gp Substrate Characteristics: Verify that your compound is indeed a substrate for P-gp. A bidirectional Caco-2 permeability assay is the gold standard for this. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of P-gp mediated efflux.
-
Evaluate Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of your compound at different pH values relevant to the gastrointestinal tract. Poor solubility is a major barrier to oral absorption.[6][7]
-
Permeability: Assess the intrinsic permeability of your compound, for example, using a PAMPA (Parallel Artificial Membrane Permeability Assay).
-
Troubleshooting Steps & Potential Solutions:
| Potential Cause | Suggested Action | Experimental Rationale |
| High P-gp Efflux | Co-administer with a known P-gp inhibitor (e.g., Verapamil, Elacridar) in your in vivo model. | A significant increase in plasma exposure of your modulator in the presence of an inhibitor confirms that P-gp efflux is a major limiting factor.[12][17] |
| Poor Aqueous Solubility | Develop an enabling formulation. Start with simpler approaches like solid dispersions and progress to more complex systems like lipid-based formulations (e.g., SMEDDS) or nanoparticles if necessary.[12][13][14][15] | These formulations enhance the dissolution and solubility of the drug in the gastrointestinal fluids, thereby increasing the concentration gradient for absorption.[12][13][14] |
| Extensive First-Pass Metabolism | Conduct an in vitro metabolism study using liver microsomes to assess the metabolic stability of your compound. If metabolism is high, consider co-administration with a CYP3A4 inhibitor (if ethically and experimentally feasible) to differentiate between P-gp efflux and metabolism. | This will help determine if poor bioavailability is due to efflux, metabolism, or a combination of both. |
| Compound Instability | Assess the stability of your modulator in simulated gastric and intestinal fluids. | Degradation in the GI tract can lead to a loss of active compound before it can be absorbed. |
Problem 2: I am observing inconsistent results in my Caco-2 permeability assays.
Inconsistent Caco-2 data can be frustrating. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Step |
| Variable Monolayer Integrity | Regularly check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after each experiment. Ensure TEER values are within your laboratory's established acceptable range. |
| Inconsistent Cell Passage Number | Use Caco-2 cells within a defined passage number range for all experiments. P-gp expression can vary with passage number. |
| Solubility Issues in Assay Buffer | Ensure your compound is fully dissolved in the transport buffer. You may need to use a small percentage of a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid affecting cell viability and P-gp function.[6] |
| Cytotoxicity of the Test Compound | Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations used in the transport study. |
| Incorrect Sampling Times | Optimize your sampling times to ensure you are in the linear range of transport. |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is used to determine if a compound is a substrate of P-gp.[18]
Materials:
-
Caco-2 cells (passage 25-45)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Test compound and a known P-gp substrate (e.g., Digoxin) and inhibitor (e.g., Verapamil)
-
Analytical method for compound quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers. Values should typically be >250 Ω·cm².
-
Optionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-to-B) Transport: Add the test compound (at a single concentration, e.g., 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Interpretation:
-
An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.
-
To confirm P-gp involvement, repeat the assay in the presence of a P-gp inhibitor. A significant reduction in the ER indicates P-gp-mediated efflux.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This in situ model provides a more physiologically relevant assessment of drug absorption and the impact of P-gp.[12]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., ketamine/xylazine)
-
Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.5)
-
Perfusion pump
-
Surgical instruments
-
Test compound with and without a P-gp inhibitor
-
Analytical method for quantification
Methodology:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the small intestine.
-
Isolate a segment of the jejunum or ileum (approx. 10 cm).
-
Insert cannulas at both ends of the segment and ligate.
-
-
Perfusion:
-
Gently rinse the intestinal segment with warm saline to remove any contents.
-
Perfuse the segment with the perfusion buffer containing the test compound at a constant flow rate (e.g., 0.2 mL/min).
-
Allow for a 30-minute equilibration period.
-
Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes for 2 hours).
-
-
Sample Analysis:
-
Measure the volume of each collected sample.
-
Determine the concentration of the test compound in the inlet and outlet perfusate samples.
-
-
Data Analysis:
-
Calculate the effective permeability (Peff) of the compound.
-
Interpretation:
-
A lower Peff value compared to compounds with known high permeability suggests poor absorption.
-
A significant increase in Peff when the compound is co-perfused with a P-gp inhibitor indicates that P-gp efflux limits its intestinal absorption.
Quantitative Data Summary
Table 1: Effect of P-gp Inhibitors on the Oral Bioavailability of P-gp Substrates
| P-gp Substrate | P-gp Inhibitor | Fold Increase in Oral Bioavailability | Reference |
| Paclitaxel | Elacridar (GF120918) | 10.7 | [12][17] |
| Docetaxel | Elacridar (GF120918) | 4 | [12][17] |
| Paclitaxel | α-tocopheryl polyethylene (B3416737) glycol-1000-succinate (TPGS) | 6.3 | [12][17] |
| Paclitaxel | Verapamil | 4.2 | [12][17] |
| Paclitaxel | HM30181 | 12.1 (from 3.4% to 41.3%) | [19] |
Visualizations
Caption: P-glycoprotein mediated drug efflux from an intestinal enterocyte.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 4. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors and dosage formulations affecting the solubility and bioavailability of P-glycoprotein substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Co-formulation of P-glycoprotein Substrate and Inhibitor in Nanocarriers: An Emerging Strategy for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Why did second-generation P-gp inhibitors fail in clinical trials?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-glycoprotein (P-gp) inhibitors, with a focus on understanding the clinical trial failures of second-generation agents.
Frequently Asked Questions (FAQs)
Q1: Why did second-generation P-gp inhibitors ultimately fail in clinical trials despite promising preclinical data?
A1: The failure of second-generation P-gp inhibitors in clinical trials was a multifactorial issue, not attributable to a single cause. The primary reasons include:
-
Insufficient Clinical Efficacy: The addition of P-gp inhibitors to standard chemotherapy regimens often did not lead to a significant improvement in patient outcomes such as overall survival (OS) or progression-free survival (PFS).[1]
-
Dose-Limiting Toxicities: While designed to be less toxic than first-generation inhibitors, second-generation agents still presented significant adverse effects that limited the achievable dosage to levels that may have been insufficient for effective P-gp inhibition at the tumor site.[1][2]
-
Complex Pharmacokinetic Interactions: P-gp inhibitors frequently altered the pharmacokinetics of co-administered chemotherapeutic agents, often by inhibiting cytochrome P450 (CYP) enzymes, which led to increased and unpredictable toxicity of the anticancer drugs.[3][4]
-
Redundant Resistance Mechanisms: Cancer cells often possess multiple drug resistance mechanisms. Therefore, inhibiting P-gp alone was often insufficient to overcome resistance, as other efflux pumps like Multidrug Resistance-associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP) could compensate.[2]
-
Lack of Patient Stratification: Many early clinical trials did not select patients based on the P-gp expression levels in their tumors. This lack of a targeted approach likely diluted the potential therapeutic benefits in a broader patient population.[5]
-
Poor Bioavailability and High Pharmacokinetic Variability: Some inhibitors, like laniquidar (B1684370), were hampered by low oral bioavailability and inconsistent responses among patients, making consistent therapeutic dosing a challenge.[6]
Q2: What were some of the key second-generation and later P-gp inhibitors, and what specific issues did they face in clinical trials?
A2: Several second and third-generation P-gp inhibitors have been investigated clinically. Here is a summary of some prominent examples and their specific challenges:
-
Zosuquidar (B1662489) (LY335979):
-
Issue: While generally well-tolerated intravenously, the oral formulation was associated with dose-limiting neurotoxicity, including cerebellar dysfunction and hallucinations.[1][7] Clinical trials in metastatic breast cancer and acute myeloid leukemia (AML) failed to show a significant improvement in response rates or survival when zosuquidar was added to chemotherapy.[1]
-
-
Elacridar (GF120918):
-
Issue: Elacridar demonstrated good pharmacokinetic properties and was a potent P-gp inhibitor.[8] It was shown to increase the oral bioavailability of co-administered drugs like paclitaxel (B517696) and topotecan.[8] However, despite its potential, it was not advanced to later-stage clinical trials for cancer treatment, and its development for this indication was halted.[1][9]
-
-
Laniquidar (R101933):
-
Issue: Development of laniquidar was discontinued (B1498344) due to low bioavailability and high variability in patient response, which made it difficult to achieve consistent and effective plasma concentrations.[6]
-
-
Tariquidar (B1662512) (XR9576):
-
Issue: Tariquidar is a potent and specific P-gp inhibitor with minimal pharmacokinetic interaction with some chemotherapies.[10] However, clinical trials in advanced breast cancer showed limited efficacy, with only a small percentage of patients demonstrating a response.[5][8] While it showed good P-gp inhibition in surrogate tissues, this did not translate into significant anti-tumor activity.[5][10]
-
Troubleshooting Guides for Preclinical Research
Problem: My P-gp inhibitor shows excellent in vitro efficacy, but fails to enhance chemotherapy in vivo.
Possible Causes & Troubleshooting Steps:
-
Insufficient Drug Concentration at the Tumor Site:
-
Action: Perform pharmacokinetic studies to determine the concentration of the inhibitor in plasma and, if possible, in tumor tissue. Compare these concentrations to the in vitro IC50 for P-gp inhibition.
-
-
Toxicity at Efficacious Doses:
-
Action: Conduct a dose-escalation study in your animal model to determine the maximum tolerated dose (MTD). If the MTD results in plasma concentrations below the effective range for P-gp inhibition, consider alternative formulations or delivery strategies.
-
-
Dominance of Other Resistance Mechanisms:
-
Action: Analyze the expression of other ABC transporters (e.g., MRP1, BCRP) in your cancer cell line or xenograft model. If other transporters are highly expressed, a P-gp specific inhibitor may not be sufficient.
-
-
Negative Pharmacokinetic Interactions:
-
Action: Evaluate the impact of your P-gp inhibitor on the pharmacokinetics of the co-administered chemotherapy agent. Assess for potential inhibition of metabolic enzymes like CYPs.
-
Data Presentation: Summary of Clinical Trial Data for Select P-gp Inhibitors
| P-gp Inhibitor | Phase | Cancer Type | Combination Agent(s) | Number of Patients | Key Findings & Reasons for Failure |
| Zosuquidar | I | Advanced Malignancies | Doxorubicin (B1662922) | 40 | Intravenous form was well-tolerated with no dose-limiting toxicity of zosuquidar observed. Modest, clinically insignificant impact on doxorubicin pharmacokinetics.[11][12] |
| I | Advanced Malignancies | Doxorubicin | 38 | Oral form showed dose-limiting neurotoxicity (cerebellar dysfunction, hallucinations).[7] | |
| III | Elderly AML | Cytarabine + Daunorubicin | N/A | No significant difference in response rate or overall survival compared to placebo.[1] | |
| Tariquidar | I | Advanced Cancer | Vinorelbine | 26 | Well-tolerated with no significant pharmacokinetic interaction with vinorelbine. Showed P-gp inhibition in surrogate tissues but lacked significant anti-tumor response.[10] |
| II | Advanced Breast Cancer | Anthracyclines or Taxanes | 17 | Limited clinical activity; only one partial response (6% ORR).[8] | |
| I | Refractory Solid Tumors (Pediatric) | Doxorubicin, Vinorelbine, or Docetaxel (B913) | 29 | Tolerable and biologically active dose established. Some objective responses were observed (10% ORR).[8][13] | |
| Laniquidar | II | Metastatic Breast Cancer | Docetaxel or Paclitaxel | 35 | Study completed, but results were not reported. Development was discontinued due to low bioavailability and high patient variability.[6] |
Experimental Protocols
Rhodamine Efflux Assay for P-gp Function
This assay is used to functionally assess P-gp inhibition in cells.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with active P-gp, rhodamine is pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of rhodamine and an increase in fluorescence.
Methodology:
-
Cell Preparation: Harvest cells (e.g., CD56+ mononuclear cells from patient blood) and wash with appropriate buffer.
-
Incubation with Inhibitor: Incubate the cells with the P-gp inhibitor at various concentrations for a predetermined time (e.g., 1 hour) at 37°C. Include a positive control (e.g., a known P-gp inhibitor like verapamil) and a negative control (vehicle).
-
Rhodamine Loading: Add rhodamine 123 to the cell suspension and incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Efflux Period: Wash the cells to remove extracellular rhodamine and resuspend them in a fresh medium with or without the inhibitor. Incubate for an additional period (e.g., 1-2 hours) to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A rightward shift in the fluorescence histogram indicates inhibition of P-gp-mediated efflux.
99mTc-Sestamibi Imaging for In Vivo P-gp Inhibition
This non-invasive imaging technique is used to assess P-gp function in vivo.
Principle: 99mTc-sestamibi is a radiolabeled substrate of P-gp. In tissues with high P-gp activity (like the liver or P-gp expressing tumors), it is rapidly cleared. Inhibition of P-gp results in increased retention of 99mTc-sestamibi.
Methodology:
-
Baseline Scan: Administer 99mTc-sestamibi intravenously to the patient and perform a baseline SPECT or PET scan to measure its uptake and clearance from the tumor and other tissues (e.g., liver).
-
P-gp Inhibitor Administration: Administer the P-gp inhibitor at the desired dose and schedule.
-
Follow-up Scan: After administration of the inhibitor, inject a second dose of 99mTc-sestamibi and perform another scan.
-
Image Analysis: Compare the uptake and retention of 99mTc-sestamibi in the tumor and other tissues between the baseline and post-inhibitor scans. A significant increase in radiotracer accumulation indicates effective P-gp inhibition.
Mandatory Visualizations
Caption: P-gp mediated drug efflux and the mechanism of P-gp inhibitors.
Caption: Logical flow from preclinical promise to clinical trial failure for P-gp inhibitors.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II study of tariquidar, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laniquidar - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage of Novel Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of novel research compounds, referred to herein as Compound X, for maximum efficacy in pre-clinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound X in a cell-based assay?
A1: For a novel compound with unknown potency, a wide concentration range is recommended for initial screening. A common starting point is a 10-point dose-response curve, starting from a high concentration (e.g., 10 µM or 100 µM) and performing serial dilutions (e.g., 1:3 or 1:10). The appropriate range will depend on the anticipated potency and any existing data from similar compounds.
Q2: How can I determine the optimal incubation time for Compound X?
A2: The optimal incubation time is dependent on the biological question being asked and the nature of the endpoint being measured.[1][2] For acute effects, a short incubation of minutes to a few hours may be sufficient. For chronic effects or endpoints that require transcriptional or translational changes, longer incubation times (e.g., 24, 48, or 72 hours) may be necessary. A time-course experiment is the most effective way to determine the optimal incubation period.
Q3: What solvents should be used to dissolve and dilute Compound X?
A3: The choice of solvent depends on the solubility of Compound X. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many organic molecules. It is crucial to ensure that the final concentration of the solvent in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[3] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
Q4: How can I assess the cytotoxicity of Compound X?
A4: Cytotoxicity can be assessed using various commercially available assays that measure cell viability, such as MTT, MTS, or CellTiter-Glo® assays. It is important to determine the cytotoxic concentration range of Compound X to distinguish between a specific pharmacological effect and a general toxic effect.
Q5: What are the key parameters to consider when interpreting dose-response curves?
A5: Key parameters include the EC50 (or IC50), which is the concentration of the compound that produces 50% of the maximal effect (or inhibition), the maximal effect (Emax), and the Hill slope.[4][5] These parameters help to characterize the potency and efficacy of the compound.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects, or improper mixing of the compound.[3][8] | Ensure uniform cell seeding density. To minimize edge effects, consider not using the outer wells of the plate or filling them with sterile PBS.[8] Ensure thorough mixing of the compound in the medium before adding to the cells. |
| No observable effect of the compound | The compound is inactive at the tested concentrations, poor solubility, or degradation of the compound. | Test a higher concentration range. Check the solubility of the compound in the assay medium. Ensure proper storage and handling of the compound to prevent degradation. The compound may not be cell-permeable or could be subject to cellular efflux.[9] |
| Inconsistent results between experiments | Variation in cell passage number, reagent quality, or incubation conditions.[1][2] | Use cells within a consistent passage number range. Use fresh, high-quality reagents. Maintain consistent incubation conditions (temperature, CO2, humidity). |
| High background signal | Autofluorescence of the compound or assay components, or contamination.[10] | Measure the fluorescence of the compound alone at the assay wavelength. Use phenol (B47542) red-free medium if autofluorescence is an issue.[10] Regularly check cell cultures for mycoplasma contamination.[1][2] |
| Unexpected bell-shaped dose-response curve | Off-target effects at high concentrations, compound precipitation, or assay artifacts. | Carefully examine the solubility of the compound at high concentrations. Consider using a different assay to confirm the observed effect. Investigate potential off-target activities of the compound. |
Experimental Protocols
Protocol 1: Determining the EC50 of Compound X in a Cell-Based Assay
Objective: To determine the concentration of Compound X that elicits a half-maximal response in a specific cell-based assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Perform serial dilutions in a suitable solvent to create a range of stock concentrations. Further dilute these stocks into the cell culture medium to achieve the final desired concentrations for the dose-response curve (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, 0.003 µM, 0.001 µM, and a vehicle control).
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound X. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the predetermined optimal time at 37°C in a humidified incubator with 5% CO2.
-
Assay Readout: Perform the specific assay to measure the desired biological response (e.g., reporter gene expression, protein phosphorylation, cell proliferation).
-
Data Analysis: Plot the response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50, Emax, and Hill slope.[5]
Protocol 2: Assessing the Cytotoxicity of Compound X
Objective: To determine the concentration of Compound X that causes a 50% reduction in cell viability (CC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density.
-
Compound Treatment: Treat cells with a range of concentrations of Compound X, similar to the EC50 determination protocol. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the CC50.
Data Presentation
Table 1: Dose-Response Data for Compound X
| Concentration (µM) | Response (Unit) | Standard Deviation |
| 10 | 98.5 | 4.2 |
| 3 | 95.1 | 3.8 |
| 1 | 82.3 | 5.1 |
| 0.3 | 65.7 | 4.5 |
| 0.1 | 48.9 | 3.2 |
| 0.03 | 30.2 | 2.8 |
| 0.01 | 15.6 | 1.9 |
| 0.003 | 5.4 | 1.1 |
| 0.001 | 2.1 | 0.8 |
| Vehicle | 1.5 | 0.5 |
Table 2: Summary of Pharmacological Parameters for Compound X
| Parameter | Value | 95% Confidence Interval |
| EC50 | 0.12 µM | 0.09 - 0.15 µM |
| Emax | 100.2 | 98.5 - 101.9 |
| Hill Slope | 1.1 | 0.9 - 1.3 |
| CC50 | > 100 µM | N/A |
Visualizations
Caption: Hypothetical signaling pathway activated by Compound X.
Caption: Workflow for determining the EC50 of a novel compound.
Caption: Troubleshooting decision tree for a lack of compound effect.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 5. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 6. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 8. focus.gbo.com [focus.gbo.com]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. selectscience.net [selectscience.net]
Troubleshooting unexpected results in XR9051 experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing XR9051 in their experiments. The information is structured to directly address specific issues you may encounter and to provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase Y, a critical component of the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of Kinase Y, this compound prevents its phosphorylation and activation, thereby blocking downstream signaling cascades involved in cell proliferation and survival.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. Store the solid compound and DMSO stock solutions at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. A good starting point for in vitro cell-based assays is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM) to determine the IC50 (the concentration that inhibits 50% of the target's activity).[1]
Q4: How can I be sure the observed phenotype is due to on-target inhibition of Kinase Y?
A4: This is a critical question in kinase inhibitor research.[2] To confirm on-target activity, consider the following approaches:
-
Use a structurally unrelated inhibitor: A second inhibitor targeting Kinase Y with a different chemical scaffold should produce a similar phenotype.[3][4]
-
Rescue experiment: Overexpressing a drug-resistant mutant of Kinase Y should reverse the observed phenotype if the effect is on-target.[4]
-
Genetic knockdown/knockout: Using siRNA or CRISPR-Cas9 to reduce or eliminate Kinase Y expression should mimic the phenotype observed with this compound treatment.[3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Western Blot - No decrease in phosphorylated downstream target (p-Substrate Z) after this compound treatment.
Potential Causes & Solutions
-
Suboptimal this compound Concentration or Incubation Time: The concentration may be too low or the treatment time too short to effectively inhibit Kinase Y.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 1, 6, 24 hours) to identify the optimal conditions for inhibiting p-Substrate Z.[5]
-
-
Low Kinase Y Activity in the Cell Model: The target kinase may not be active in the chosen cell line under basal conditions.
-
Solution: Confirm the expression and phosphorylation status of Kinase Y in your cell model using a validated antibody.[4] If necessary, stimulate the pathway (e.g., with a growth factor) to induce Kinase Y activity before adding this compound.
-
-
Issues with Western Blot Protocol for Phospho-proteins: Detection of phosphorylated proteins requires specific protocol considerations.
-
Solution:
-
Always include phosphatase inhibitors in your lysis buffer and keep samples cold to prevent dephosphorylation.[6][7][8][9]
-
Use BSA for blocking instead of milk, as milk contains phosphoproteins that can increase background.[6][7]
-
Use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS) for washes and antibody dilutions.[6][10]
-
Always probe for the total protein (Substrate Z) as a loading control to confirm that the lack of p-Substrate Z signal is not due to overall protein degradation.[8][10]
-
-
Issue 2: Cell Viability Assays - Unexpectedly low or high IC50 value.
Potential Causes & Solutions
-
Discrepancy Between Biochemical and Cellular Potency: It is common for inhibitors to show different potency in biochemical assays versus cell-based assays.[4]
-
Reasoning: High intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound, requiring higher concentrations for a cellular effect.[4] Poor cell permeability or active efflux by cellular pumps can also reduce the effective intracellular concentration.[4][11]
-
Solution: This is not necessarily an error, but a key piece of data. If the IC50 is much higher than the biochemical Ki, it may point towards factors like cell permeability.
-
-
Assay Interference: The this compound compound itself might interfere with the chemistry of certain viability assays (e.g., MTT).[12]
-
Solution: Run a cell-free control by adding this compound to the culture media without cells and performing the assay.[12] If interference is detected, switch to an alternative assay that measures a different endpoint, such as a CellTiter-Glo® (measures ATP) or an SRB assay (measures total protein).[12]
-
-
Cell Line Dependence: The reliance of a cell line on the Kinase Y pathway for survival can vary significantly.[13]
-
Solution: Ensure your chosen cell line is known to be dependent on the MAPK/ERK pathway. If not, the IC50 for viability may be very high or not achievable.
-
Issue 3: Apoptosis Assays - No significant increase in apoptosis after this compound treatment.
Potential Causes & Solutions
-
This compound Induces Cytostasis, Not Apoptosis: Inhibition of the Kinase Y pathway may lead to a block in cell proliferation (cytostasis) rather than inducing programmed cell death (apoptosis) in your specific cell model.
-
Solution: In addition to apoptosis assays (e.g., Caspase-3/7 activity, Annexin V staining), perform a cell proliferation assay (e.g., BrdU incorporation or cell counting) to distinguish between a cytostatic and a cytotoxic effect.
-
-
Timing of Apoptosis Measurement: The induction of apoptosis can be a delayed effect following target inhibition.
-
Solution: Perform a time-course experiment for your apoptosis assay (e.g., 24, 48, 72 hours) to capture the optimal window for detecting apoptosis.[14]
-
-
Low Caspase Activity: The baseline or induced caspase activity in your cells might be low.[14]
Issue 4: Suspected Off-Target Effects.
Potential Causes & Solutions
-
Phenotype Mismatch: The observed cellular phenotype does not align with the known function of Kinase Y.[4] This is a strong indicator of potential off-target activity.[4]
-
Solution:
-
Kinome Profiling: Screen this compound against a broad panel of kinases to identify unintended targets.[4][15] This can help determine the selectivity of the compound.[16][17]
-
Use a Structurally Unrelated Inhibitor: Confirm that a different Kinase Y inhibitor produces the same phenotype.[3][5]
-
Dose-Response Correlation: Carefully correlate the this compound concentration required to see the unexpected phenotype with the concentration required to inhibit Kinase Y (e.g., by measuring p-Substrate Z). If the phenotype only appears at concentrations much higher than the on-target IC50, it is likely an off-target effect.
-
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Western Blot Experiments
| Problem | Potential Cause | Recommended Solution |
| No decrease in p-Substrate Z | Suboptimal this compound concentration/time | Perform dose-response and time-course experiments. |
| Low basal Kinase Y activity | Confirm target activity; stimulate pathway if necessary. | |
| Phosphatase activity in lysate | Use phosphatase inhibitors; keep samples on ice.[6][8][9] | |
| High Background | Incorrect blocking agent | Use 3-5% BSA in TBST instead of milk.[6][7] |
Table 2: IC50 Comparison for this compound in Different Assay Formats
| Assay Type | Target/Endpoint | Typical IC50 Range | Notes |
| Biochemical Assay | Recombinant Kinase Y | 1 - 50 nM | Measures direct inhibition of the enzyme. |
| Western Blot | p-Substrate Z Inhibition | 50 - 500 nM | Measures target inhibition in a cellular context. |
| Cell Viability | Cell Proliferation (e.g., MTT) | 0.5 - 10 µM | Measures downstream effect on cell survival; highly cell-line dependent. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Substrate Z
-
Cell Treatment: Seed cells to be 70-80% confluent. Treat with various concentrations of this compound (and a DMSO vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[6][9]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6] Incubate with primary antibody against p-Substrate Z (e.g., overnight at 4°C), followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.[10]
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total Substrate Z to serve as a loading control.[10]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10 µM to 1 nM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a white-walled 96-well plate. Treat with this compound, a vehicle control, and a positive control (e.g., staurosporine) for the desired time (e.g., 24 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate for 1-2 hours at room temperature, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated samples to the vehicle control to determine the fold-change in caspase activity.
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound on Kinase Y.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ch.promega.com [ch.promega.com]
Technical Support Center: Addressing Off-Target Effects of Diketopiperazine-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating the off-target effects of diketopiperazine-based inhibitors. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to assist in your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Potential Cause | Recommended Action |
| 1. High variability or poor reproducibility in assay results. | Compound Precipitation: Diketopiperazine scaffolds can have poor aqueous solubility due to their rigid structure and intermolecular hydrogen bonding.[1] The compound may be precipitating in your assay medium. | 1. Verify Solubility: Determine the kinetic solubility of your compound in the final assay buffer. 2. Use Solubilizing Agents: Consider the use of co-solvents (e.g., DMSO, ethanol) or non-ionic detergents (e.g., Tween-20, Triton X-100) at low, non-disruptive concentrations. 3. Sonication: Briefly sonicate your stock solutions before preparing dilutions. |
| 2. Inhibitor shows activity against multiple, unrelated targets in a screening panel. | Promiscuous Inhibition: The diketopiperazine scaffold is often described as a "privileged structure," capable of binding to a wide variety of biological targets.[2][3] This can lead to genuine off-target binding. | 1. Orthogonal Assays: Validate hits using a different assay format (e.g., confirm a biochemical hit with a cell-based target engagement assay like CETSA). 2. Counterscreening: Test against proteins known to be "frequent hitters" in screens. 3. Structural Analysis: If structural information is available, analyze the binding poses to understand if interactions are specific or driven by general properties like hydrophobicity. |
| Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that non-specifically inhibit enzymes. | 1. Detergent Titration: Repeat the assay with varying concentrations of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often sensitive to detergents. 2. Dynamic Light Scattering (DLS): Use DLS to directly assess if your compound forms aggregates at the concentrations used in your assays. | |
| 3. Unexpected or paradoxical cellular phenotype (e.g., activation of a pathway that should be inhibited). | Complex Off-Target Profile: The inhibitor may be hitting an upstream regulator or a component of a parallel or feedback pathway, leading to a net effect that is counterintuitive.[4] | 1. Pathway Analysis: Use phosphoproteomics or Western blotting to profile key nodes in the expected signaling pathway and in related compensatory pathways. 2. Test Structurally Unrelated Inhibitors: Use an inhibitor with a different chemical scaffold that targets the same primary protein. If the paradoxical effect is not replicated, it is likely an off-target effect of your diketopiperazine compound.[5] |
| 4. Discrepancy between biochemical potency (IC50) and cellular activity (EC50). | Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. | 1. Cellular Target Engagement Assays: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target inside the cell.[6] 2. Permeability Assays: Conduct standard permeability assays (e.g., PAMPA) to assess the compound's ability to cross lipid membranes. |
| Metabolic Instability: The compound may be rapidly metabolized by cells into an inactive form. | 1. Microsomal Stability Assay: Assess the stability of your compound in liver microsomes to get an indication of its metabolic liability.[5] 2. LC-MS Analysis: Analyze cell lysates after treatment to determine the concentration of the parent compound and identify potential metabolites. |
Frequently Asked Questions (FAQs)
-
Q1: What are off-target effects and why are they a major concern with inhibitors?
-
Q2: Is the diketopiperazine scaffold known for off-target activity?
-
A2: The 2,5-diketopiperazine (DKP) scaffold is often referred to as a "privileged scaffold" in medicinal chemistry. This means its structure is capable of binding to multiple, diverse biological targets.[2][3] While this makes it a versatile starting point for drug discovery, it also implies a higher potential for promiscuity and off-target interactions that must be carefully evaluated.
-
-
Q3: How can I proactively design a strategy to identify off-target effects for my new diketopiperazine-based inhibitor?
-
A3: A multi-tiered approach is most effective. Start with a broad in vitro kinase panel (e.g., screening against >400 kinases) to get a global view of selectivity.[6][8] Follow up on primary hits by determining IC50 values for both the on-target and any potent off-targets. Next, confirm target engagement in a cellular context using methods like CETSA. Finally, for lead compounds, consider unbiased, proteome-wide methods like chemical proteomics to identify novel binding partners.[6]
-
-
Q4: My compound has low micromolar IC50 values against several off-target kinases. Is it still a useful tool compound?
-
A4: The utility of an inhibitor depends on the selectivity window—the ratio of its potency against off-targets versus its on-target. A commonly accepted guideline for a "selective" tool compound is a >30-fold, and ideally >100-fold, difference in potency between the primary target and any off-targets. If the potency is similar, any observed biological effects cannot be confidently attributed to the primary target.
-
-
Q5: Could the solvent (like DMSO) be contributing to the issues I'm seeing?
-
A5: Yes. While necessary for solubilizing many compounds, DMSO can have its own biological effects, typically at concentrations above 0.5-1%. It is crucial to maintain a consistent, low concentration of DMSO across all samples, including the vehicle control, to ensure that the observed effects are due to the inhibitor and not the solvent.[5]
-
Experimental Protocols & Data Presentation
Data Presentation: Inhibitor Selectivity Profile
Quantitative data from screening assays should be organized to clearly show the inhibitor's potency and selectivity.
Table 1: In Vitro Kinase Selectivity Profile of DKP-Inhibitor-X
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| Primary Target A | 15 | 1 |
| Off-Target Kinase 1 | 1,250 | 83 |
| Off-Target Kinase 2 | >10,000 | >667 |
| Off-Target Kinase 3 | 850 | 57 |
| Off-Target Kinase 4 | >10,000 | >667 |
| Off-Target Kinase 5 | 2,300 | 153 |
A higher selectivity ratio indicates greater selectivity for the primary target.
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol provides a general method for determining an inhibitor's IC50 value against a panel of purified kinases.
Objective: To quantify the potency and selectivity of a diketopiperazine-based inhibitor across a broad range of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
DKP-Inhibitor-X stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare a series of 3-fold serial dilutions of DKP-Inhibitor-X in 100% DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Assay Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled peptide substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plate, add scintillant, and measure the radioactivity in each well using a microplate scintillation counter.[6]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines if an inhibitor binds to its target protein in a cellular environment.
Objective: To confirm intracellular target engagement of a diketopiperazine-based inhibitor.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
DKP-Inhibitor-X
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
Thermocycler
-
SDS-PAGE and Western blotting reagents (or mass spectrometer)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of DKP-Inhibitor-X or DMSO for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Supernatant Analysis: Carefully collect the supernatants, which contain the soluble proteins.
-
Detection: Analyze the amount of soluble target protein remaining in each supernatant using Western blotting with a specific antibody or by mass spectrometry.[6]
-
Data Analysis: For each temperature point, quantify the amount of soluble target protein relative to the non-heated control. Plot the percentage of soluble protein against temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for identifying and validating off-target effects.
Caption: Decision tree for troubleshooting unexpected inhibitor results.
Caption: Example signaling pathway with on- and off-target effects.
References
- 1. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Most Notable Off-Target Effects of FDA-Approved Drugs. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [rjpbr.com]
- 7. Cell-penetrating peptides containing 2,5-diketopiperazine (DKP) scaffolds as shuttles for anti-cancer drugs: conformational studies and biological activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Lessons from the Discontinuation of P-gp Inhibitor Trials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the key lessons learned from the discontinuation of P-glycoprotein (P-gp) inhibitor clinical trials. It includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental assays, and a summary of the clinical trial outcomes that led to the cessation of many of these programs.
Frequently Asked Questions (FAQs)
Q1: Why were P-gp inhibitor clinical trials initiated?
A1: P-glycoprotein (P-gp) is an efflux pump that can actively transport a wide range of chemotherapy drugs out of cancer cells, leading to multidrug resistance (MDR). The initial hypothesis was that inhibiting P-gp would increase the intracellular concentration of chemotherapeutic agents, thereby overcoming MDR and improving treatment efficacy.[1][2][3] This was supported by extensive preclinical data demonstrating that P-gp inhibitors could restore drug sensitivity in resistant cancer cell lines.
Q2: What were the primary reasons for the discontinuation of most P-gp inhibitor trials?
A2: The discontinuation of P-gp inhibitor trials stemmed from a combination of factors, primarily:
-
Lack of Efficacy: Despite promising preclinical results, most clinical trials failed to demonstrate a significant improvement in overall survival or tumor response rates when a P-gp inhibitor was added to standard chemotherapy regimens.[1][4]
-
Significant Toxicities: Many P-gp inhibitors, particularly the first-generation agents like verapamil (B1683045) and cyclosporine, caused unacceptable side effects at the doses required for effective P-gp inhibition. These included cardiotoxicity and nephrotoxicity.[1][5][6]
-
Pharmacokinetic Interactions: P-gp inhibitors often altered the pharmacokinetics of co-administered chemotherapeutic drugs, leading to increased toxicity and complicating dosing schedules.[7]
-
Complexity of Multidrug Resistance: It became evident that MDR is a multifactorial phenomenon not solely dependent on P-gp. Other transporters and resistance mechanisms play a significant role, limiting the effectiveness of targeting P-gp alone.[3]
Q3: What are the key takeaways for future drug development in this area?
A3: The experience with P-gp inhibitors offers several important lessons:
-
The need for more predictive preclinical models: In vitro and in vivo models must better replicate the complexity of human tumors and the tumor microenvironment.
-
The importance of patient selection: Future trials should focus on enrolling patients whose tumors have been confirmed to overexpress P-gp as the primary mechanism of resistance.
-
The development of more specific and less toxic inhibitors: Newer generations of inhibitors should have a wider therapeutic window and fewer off-target effects.
-
Consideration of combination therapies: Targeting multiple resistance mechanisms simultaneously may be more effective than inhibiting P-gp alone.
Quantitative Data Summary from Discontinued (B1498344) Trials
The following tables summarize key quantitative data from clinical trials of discontinued P-gp inhibitors.
Table 1: Efficacy Outcomes of P-gp Inhibitor Clinical Trials
| P-gp Inhibitor | Cancer Type | Chemotherapy | Response Rate (with P-gp Inhibitor) | Response Rate (Chemotherapy Alone) | Key Finding |
| Verapamil | Small Cell Lung Cancer | Vindesine/Ifosfamide | 41% | 18% | Improved response rate, but with significant toxicity.[8] |
| Verapamil | Small Cell Lung Cancer | Cyclophosphamide, Doxorubicin (B1662922), Vincristine, Etoposide | No significant difference | No significant difference | No improvement in response or survival.[9] |
| Verapamil | Metastatic Breast Cancer | Vindesine/5-FU | 27% | 11% | Higher response rate and longer overall survival.[10] |
| Cyclosporine A | Refractory Multiple Myeloma | VAD | 53% | 49% | No significant effect on response rate, progression-free survival, or overall survival.[11] |
| Zosuquidar (B1662489) | Acute Myeloid Leukemia (Older Patients) | Daunorubicin/Cytarabine | 51.9% (CR + CRp) | 48.9% (CR + CRp) | Did not improve remission rates or overall survival.[4] |
Table 2: Adverse Events in P-gp Inhibitor Clinical Trials
| P-gp Inhibitor | Co-administered Chemotherapy | Notable Adverse Events |
| Verapamil | Vindesine/Ifosfamide | Neurological toxicity.[8] |
| Verapamil | Various | Cardiotoxicity (hypotension, arrhythmias).[5][6] |
| Cyclosporine A | VAD | Increased nausea, mucositis, and infections.[11] |
| Cyclosporine A | Idarubicin/Cytarabine | Increased mucosal and hematopoietic toxicity.[12] |
| Zosuquidar | Doxorubicin | Enhanced leukopenia and thrombocytopenia (modest).[13][14][15] |
| Elacridar | Topotecan | Neutropenia. |
Experimental Protocols & Troubleshooting Guides
P-gp ATPase Activity Assay
Methodology:
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp's ATPase activity is coupled to drug transport, and modulators can either stimulate or inhibit this activity.
-
Membrane Preparation: Utilize commercially available membrane vesicles from insect (e.g., Sf9) or mammalian (e.g., HEK293) cells overexpressing human P-gp.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing an assay buffer, Mg-ATP, and the test compound at various concentrations. Include a positive control (e.g., verapamil) and a vehicle control.
-
Initiate Reaction: Add the P-gp-containing membranes to the reaction mixture to start the ATP hydrolysis.
-
Measure Phosphate (B84403) Release: After a defined incubation period at 37°C, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green).
-
Data Analysis: Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity. Plot the ATPase activity against the compound concentration to determine the EC50 (for stimulation) or IC50 (for inhibition).[16]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background ATPase Activity | Contamination of membrane preparation with other ATPases. | Measure vanadate-sensitive ATPase activity to specifically assess P-gp activity.[16] |
| Reagent contamination with inorganic phosphate. | Use high-purity reagents and prepare fresh solutions.[16] | |
| Low Signal or No Activity | Inactive P-gp in membranes. | Ensure proper storage and handling of membrane vesicles. Use a new batch if necessary. |
| Test compound is not a P-gp interactor. | Confirm with a different assay (e.g., transport assay). Some compounds bind without affecting ATPase activity.[16] | |
| Inconsistent Results | Pipetting errors or temperature fluctuations. | Ensure accurate pipetting and maintain a stable temperature during the assay. |
| Poorly dissolved test compound. | Check the solubility of the compound in the assay buffer. Use a suitable solvent and ensure it doesn't interfere with the assay. |
Caco-2 Permeability Assay
Methodology:
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal drug absorption. Caco-2 cells, when grown on semi-permeable filters, form a polarized monolayer with tight junctions and express various transporters, including P-gp.
-
Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts in a transwell plate and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be within the laboratory's established range.[17]
-
Transport Experiment:
-
A to B Transport (Apical to Basolateral): Add the test compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time points.
-
B to A Transport (Basolateral to Apical): Add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[17] To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low TEER Values | Incomplete monolayer formation or cell toxicity. | Ensure proper cell seeding density and culture conditions. Check for cytotoxicity of the test compound. |
| Damage to the monolayer during handling. | Handle the transwell plates with care. | |
| High Variability in Papp Values | Inconsistent cell monolayer quality. | Standardize cell culture procedures and monitor monolayer integrity closely. |
| Low aqueous solubility of the test compound. | Use appropriate solvents and assess compound solubility before the assay.[18] | |
| Low Compound Recovery | Non-specific binding to the assay plate or accumulation within the cells. | Use low-binding plates and analyze cell lysates to quantify intracellular compound accumulation.[18] |
| Misinterpretation of Efflux Ratio | Presence of other efflux transporters in Caco-2 cells. | Use specific inhibitors for other transporters (e.g., BCRP) or use a cell line that only overexpresses P-gp (e.g., MDCK-MDR1). |
MDCK-MDR1 Permeability Assay
Methodology:
This assay is similar to the Caco-2 assay but uses Madin-Darby canine kidney (MDCK) cells that have been transfected to overexpress human P-gp (MDR1). This provides a more specific system for studying P-gp-mediated transport.
-
Cell Culture: Culture MDCK-MDR1 cells on semi-permeable filter inserts until a confluent monolayer is formed (typically 3-5 days).
-
Monolayer Integrity Check: Measure TEER to ensure the integrity of the cell monolayer.
-
Transport Experiment: Perform bidirectional transport studies (A to B and B to A) as described for the Caco-2 assay.
-
Sample Analysis and Data Analysis: Quantify compound concentrations and calculate Papp and efflux ratio as in the Caco-2 assay. An efflux ratio >2 is indicative of P-gp-mediated efflux.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Efflux Ratio for a Known P-gp Substrate | Low P-gp expression or activity. | Verify P-gp expression levels by Western blot or qPCR. Ensure the cell line has not lost the transfected gene. |
| Inhibitory effect of the test compound at high concentrations. | Test a range of concentrations to identify potential auto-inhibition. | |
| High Efflux Ratio for a Non-substrate | Non-specific binding to the apical side of the monolayer. | Pre-treat the inserts with a blocking agent or use a different plate material. |
| Transporter activity of endogenous canine P-gp. | Compare results with the parental MDCK cell line to assess the contribution of endogenous transporters. |
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The calcium channel blocker verapamil and cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of R-verapamil on the pharmacokinetics of paclitaxel in women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral verapamil with chemotherapy for advanced non-small cell lung cancer: a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomised clinical study of verapamil in addition to combination chemotherapy in small cell lung cancer. West of Scotland Lung Cancer Research Group, and the Aberdeen Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verapamil increases the survival of patients with anthracycline-resistant metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclosporin A combined with vincristine, doxorubicin and dexamethasone (VAD) compared with VAD alone in patients with advanced refractory multiple myeloma: an EORTC-HOVON randomized phase III study (06914) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adjuvant treatment with cyclosporin A increases the toxicity of chemotherapy for remission induction in acute non-lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of P-glycoprotein Inhibition: XR9051 vs. Tariquidar (XR9576)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two potent P-glycoprotein (P-gp) inhibitors, XR9051 and tariquidar (B1662512) (XR9576). This analysis is supported by experimental data to inform the selection of the most suitable inhibitor for research and preclinical studies.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells and limits the penetration of various drugs into sanctuary sites like the brain. The development of potent P-gp inhibitors is a critical strategy to overcome these challenges. This guide focuses on a comparative analysis of two such inhibitors, this compound and tariquidar.
Quantitative Performance Data
The following tables summarize the key quantitative parameters of this compound and tariquidar, providing a clear comparison of their potency and efficacy in inhibiting P-gp.
Table 1: Comparative Potency in P-gp Inhibition
| Parameter | This compound | Tariquidar (XR9576) | Reference Cell Line/System |
| IC50 (P-gp ATPase Activity) | 0.7 ± 0.09 µM | 43 ± 9 nM | CHrB30 cell membranes |
| EC50 (Inhibition of [3H]vinblastine binding) | 1.4 ± 0.5 nM | Not Available | P-glycoprotein |
| Kd (Binding Affinity) | Not Available | 5.1 nM | CHrB30 cells[1][2] |
Table 2: Efficacy in Reversing Doxorubicin Resistance
| Parameter | This compound | Tariquidar (XR9576) | Cell Line |
| Fold Decrease in Doxorubicin IC50 | 15- to 20-fold | 22- to 150-fold (at 0.1 µM) | Acquired resistance cell lines |
| Reversal of Doxorubicin Resistance | At 0.3-0.5 µM, fully sensitizes resistant cells.[3] | At 100 nM, decreased resistance by 30-fold.[4] | Various MDR cell lines |
Mechanism of Action
Both this compound and tariquidar directly interact with P-gp to inhibit its function, but their precise mechanisms of action have been characterized differently.
This compound is a potent modulator of P-gp-mediated multidrug resistance that reverses the MDR phenotype through direct interaction with the transporter.[3] It has been shown to be a potent inhibitor of the binding of cytotoxic drugs, such as vinblastine, to P-gp.[3]
Tariquidar is a potent and specific noncompetitive inhibitor of P-glycoprotein.[5] Its mechanism involves inhibiting the ATPase activity of P-gp, which is crucial for the energy-dependent efflux of substrates.[5] It is thought to block the transition of P-gp to an open conformation during its catalytic cycle, thereby inhibiting drug efflux.[6]
Experimental Protocols
P-glycoprotein ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of P-gp, which is essential for its function as a drug efflux pump. The vanadate-sensitive ATPase activity is considered specific to P-gp.
Materials:
-
Purified P-gp or membrane preparations from P-gp overexpressing cells (e.g., CHrB30)
-
ATP (Adenosine 5'-triphosphate)
-
ATP-regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EGTA)
-
Sodium orthovanadate (a P-type ATPase inhibitor)
-
Test compounds (this compound and tariquidar) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and the ATP-regenerating system.
-
Add the P-gp preparation to the wells of a 96-well plate.
-
To determine the vanadate-sensitive ATPase activity, a set of control reactions containing sodium orthovanadate is included.
-
Add various concentrations of the test compounds (this compound or tariquidar) to the wells. Include a solvent control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Calculate the amount of inorganic phosphate (Pi) released based on a standard curve.
-
The P-gp specific ATPase activity is calculated by subtracting the activity in the presence of vanadate (B1173111) from the total activity.
-
Plot the percentage of inhibition of P-gp ATPase activity against the concentration of the inhibitor and determine the IC50 value.
Comparative Analysis
The experimental data reveals that both this compound and tariquidar are highly potent P-gp inhibitors.
-
Potency: In the direct comparison of P-gp ATPase inhibition, tariquidar (IC50 = 43 nM) is significantly more potent than this compound (IC50 = 700 nM). However, in the [3H]vinblastine binding assay, this compound demonstrates extremely high potency with an EC50 of 1.4 nM. This suggests that the two inhibitors may have different primary modes of interaction with P-gp, with this compound being a particularly effective competitor for the drug binding site.
-
Efficacy in Reversing MDR: Both compounds are highly effective at sensitizing multidrug-resistant cells to chemotherapeutic agents like doxorubicin. While the available data does not allow for a direct comparison of the "reversal fold" under identical conditions, both inhibitors demonstrate the ability to achieve full or near-full reversal of resistance at sub-micromolar concentrations.
Conclusion
Both this compound and tariquidar are powerful tools for researchers studying P-gp and multidrug resistance. The choice between them may depend on the specific experimental context.
-
Tariquidar (XR9576) , with its extensive characterization, including clinical trial data, and its potent inhibition of P-gp's ATPase activity, is an excellent choice for studies requiring a well-documented, potent inhibitor.
-
This compound , demonstrating exceptional potency in inhibiting substrate binding, may be particularly advantageous in experiments focused on direct competition with P-gp substrates at the drug-binding site.
Ultimately, the selection of a P-gp inhibitor should be guided by the specific research question, the experimental model, and the desired mechanism of inhibition. This guide provides the foundational data to make an informed decision.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Third-Generation P-glycoprotein Inhibitors: XR9051, Zosuquidar, and Elacridar
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three potent third-generation P-glycoprotein (P-gp) inhibitors: XR9051, zosuquidar (B1662489), and elacridar (B1662867). P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents. The inhibitors discussed herein are designed to counteract this resistance mechanism and enhance the efficacy of anticancer drugs. This comparison is based on available preclinical data, with a focus on quantitative measures of efficacy, experimental methodologies, and the underlying mechanisms of action.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the potency of this compound, zosuquidar, and elacridar in inhibiting P-glycoprotein. It is important to note that the data are compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these values should be interpreted with consideration of the different assays, cell lines, and substrates used.
| Inhibitor | Parameter | Value | Assay Condition | Reference |
| This compound | EC50 | 1.4 ± 0.5 nM | Inhibition of [3H]vinblastine binding to P-gp | |
| IC50 | 0.7 ± 0.09 µM | Inhibition of P-gp ATPase activity | ||
| Zosuquidar | Ki | 59 nM | P-gp inhibition (cell-free assay) | |
| Kd | 79 nM | High affinity P-gp binding | ||
| IC50 | 58.88 nM | Inhibition of P-gp-mediated efflux in CCRF-CEM/VCR1000 cells | ||
| Elacridar | IC50 | 0.16 µM | Inhibition of [3H]azidopine photoaffinity labeling of P-gp | |
| IC50 | 44 ± 5 nM | Inhibition of P-gp ATPase activity |
Table 1: In Vitro Potency of P-gp Inhibitors
| Inhibitor | Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Reference |
| This compound | Murine and Human MDR cell lines | Doxorubicin | 15- to 20-fold decrease in IC50 | |
| Zosuquidar | P388/ADR, MCF7/ADR, 2780AD | Various oncolytics | Complete reversal of resistance at 0.1 and 0.5 µM | |
| Elacridar | PAC-resistant ovarian cancer cell lines (A2780PR1, A2780PR2) | Paclitaxel | 162- to 483-fold increase in sensitivity |
Table 2: Reversal of Multidrug Resistance in Cancer Cell Lines
Mechanism of Action and Signaling Pathway
P-glycoprotein functions as an ATP-dependent efflux pump. Substrate drugs are recognized by the transmembrane domains (TMDs) of P-gp, and subsequent ATP hydrolysis at the nucleotide-binding domains (NBDs) powers a conformational change that expels the substrate from the cell. Third-generation inhibitors like this compound, zosuquidar, and elacridar are potent and specific inhibitors of P-gp. They typically act as non-competitive or competitive inhibitors, binding with high affinity to P-gp and preventing the binding or transport of chemotherapeutic agents. Elacridar has been shown to modulate P-gp's ATPase activity, while zosuquidar is thought to directly block the substrate-binding pocket. This compound has been demonstrated to directly interact with P-glycoprotein to reverse the MDR phenotype.
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.
Experimental Protocols
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay is a common method to assess the inhibitory activity of compounds on P-gp function. It measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Methodology:
-
Cell Culture: P-gp overexpressing cells (e.g., MCF-7/ADR, K562/ADR) and their parental sensitive cell lines are cultured to 80-90% confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of the test inhibitors (this compound, zosuquidar, or elacridar) or a known P-gp inhibitor (e.g., verapamil) as a positive control for 30-60 minutes at 37°C.
-
Rhodamine 123 Addition: Rhodamine 123 is added to each well to a final concentration of approximately 5 µM and incubated for a further 60-90 minutes at 37°C.
-
Washing: The cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Lysis and Fluorescence Measurement: A lysis buffer is added to each well, and the intracellular fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates P-gp inhibition. IC50 values are calculated from the dose-response curves.
Caption: Workflow for the Rhodamine 123 efflux assay.
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.
Methodology:
-
Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of P-gp are prepared from P-gp overexpressing cells (e.g., Sf9 cells infected with a baculovirus expressing P-gp).
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the P-gp-containing membrane vesicles in a buffer solution.
-
Inhibitor Addition: Test inhibitors (this compound, zosuquidar, or elacridar) are added at various concentrations. A known P-gp substrate that stimulates ATPase activity (e.g., verapamil) is used as a positive control, and sodium orthovanadate is used as a specific inhibitor of P-type ATPases to determine the P-gp specific ATPase activity.
-
Initiation of Reaction: The reaction is initiated by adding ATP.
-
Incubation: The plate is incubated at 37°C for a specific time (e.g., 20-30 minutes).
-
Measurement of Phosphate (B84403) Release: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., using a malachite green-based reagent). The absorbance is read using a microplate reader.
-
Data Analysis: The change in P-gp ATPase activity in the presence of the inhibitor is determined. For inhibitors that compete with the stimulating substrate, a decrease in ATPase activity will be observed, allowing for the calculation of an IC50 value.
Caption: Workflow for the P-gp ATPase activity assay.
Conclusion
A Comparative Review of First, Second, and Third-Generation P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of a wide array of drugs. By actively effluxing xenobiotics from cells, P-gp can significantly reduce the intracellular concentration and efficacy of therapeutic agents. The development of P-gp inhibitors aims to counteract this resistance and improve drug delivery. This guide provides a comparative overview of the three generations of P-gp inhibitors, presenting their characteristics, supporting experimental data, and detailed methodologies for their evaluation.
Generations of P-gp Inhibitors: A Comparative Overview
The development of P-gp inhibitors has progressed through three distinct generations, each aiming to improve upon the efficacy, specificity, and safety of the last.
First-Generation P-gp Inhibitors were often repurposed drugs that were incidentally found to inhibit P-gp. This generation is characterized by low potency, requiring high concentrations for effective P-gp inhibition, which often leads to toxicity and adverse side effects related to their primary pharmacological activity.[1][2]
Second-Generation P-gp Inhibitors were developed through the structural modification of first-generation agents to enhance P-gp affinity and reduce inherent pharmacological effects. While generally more potent than their predecessors, many second-generation inhibitors suffer from interactions with drug-metabolizing enzymes, particularly cytochrome P450 3A4 (CYP3A4), leading to complex drug-drug interactions.[3][4]
Third-Generation P-gp Inhibitors are compounds specifically designed with high affinity and specificity for P-gp. Developed through rational drug design and combinatorial chemistry, these inhibitors exhibit greater potency at nanomolar concentrations and have a reduced potential for interacting with other transporters and enzymes, offering a more favorable safety profile.[4][5]
Quantitative Comparison of P-gp Inhibitors
The following tables summarize key quantitative data for representative P-gp inhibitors from each generation, providing a basis for objective comparison of their performance.
Table 1: In Vitro Potency (IC50) of P-gp Inhibitors
| Generation | Inhibitor | Cell Line | Assay | IC50 Value | Reference |
| First | Verapamil (B1683045) | P-gp vesicles | NMQ Transport | 3.9 µM | [6] |
| Cyclosporin (B1163) A | K562/MDR1 | THP-Doxorubicin Efflux | 2.0 µM | [7] | |
| Second | Dexverapamil | - | - | Reduced potency vs. Verapamil | [1] |
| Valspodar (B1684362) (PSC 833) | MDCK-MDR1 | Loperamide Transport | 100 nM | [8] | |
| Third | Tariquidar (B1662512) (XR9576) | HEK293/MDR1 | Colchicine Efflux | 260 nM | [9] |
| Zosuquidar (LY335979) | P-gp overexpressing cells | Calcein-AM Efflux | 0.1 nM - 10 µM (Typical Range) | [10] | |
| Elacridar (B1662867) (GF120918) | Rat Brain | (R)-[11C]verapamil PET | ED50 = 1.2 mg/kg | [11][12] |
Table 2: Clinical Pharmacokinetic Parameters of P-gp Inhibitors
| Generation | Inhibitor | Dose | Cmax | AUC | Key Findings | Reference |
| First | Verapamil | 480 mg/day | - | - | Blood levels lower than efficacious preclinical doses. | [1] |
| Second | Valspodar (PSC 833) | - | - | - | Acceptable toxicity in Phase I trials. | [1] |
| Third | Tariquidar | 4, 6, 8 mg/kg (i.v.) | Dose-dependent | Dose-dependent | Good tolerability and lack of pharmacokinetic interactions with co-administered drugs. | [1][3] |
| Elacridar | - | - | - | Good pharmacokinetic properties and minor side effects in Phase I. | [1] | |
| Zosuquidar | - | - | - | Well-tolerated in Phase I trials. | [1] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of P-gp inhibitors.
Calcein-AM Efflux Assay
This high-throughput fluorescence-based assay measures the activity of P-gp by quantifying the efflux of the non-fluorescent substrate Calcein-AM. Inside the cell, Calcein-AM is hydrolyzed by esterases into the fluorescent molecule calcein. P-gp actively transports Calcein-AM out of the cell, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of fluorescent calcein.[10][13]
Materials:
-
P-gp-overexpressing cell line (e.g., K562/MDR, MCF7/ADR) and the corresponding parental cell line.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Calcein-AM stock solution (in DMSO).
-
Test P-gp inhibitor and positive control (e.g., Verapamil, Zosuquidar).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Inhibitor Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of the test inhibitor or controls. Incubate for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM. Incubate for 15-30 minutes at 37°C, protected from light.[13]
-
Fluorescence Measurement:
-
Plate Reader: Wash the cells twice with ice-cold PBS. Add 100 µL of PBS to each well and measure the fluorescence (Excitation: ~485 nm, Emission: ~520 nm).[10]
-
Flow Cytometer: Detach the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence in the appropriate channel (e.g., FITC).[10]
-
-
Data Analysis: Calculate the percentage of inhibition relative to the positive control and determine the IC50 value using non-linear regression analysis.
Troubleshooting:
-
High background fluorescence: Ensure complete removal of extracellular Calcein-AM by thorough washing.
-
Low signal: Optimize cell seeding density and incubation times for inhibitor and Calcein-AM.
-
Cell death: Assess the cytotoxicity of the inhibitor at the concentrations tested.
Rhodamine 123 Efflux Assay
This assay utilizes the fluorescent substrate Rhodamine 123 to assess P-gp activity. Rhodamine 123 is actively transported by P-gp, and its efflux from cells can be measured over time. P-gp inhibitors will block this efflux, leading to higher intracellular fluorescence.
Materials:
-
P-gp-overexpressing and parental cell lines.
-
Cell culture medium.
-
PBS.
-
Rhodamine 123 stock solution (in DMSO).
-
Test P-gp inhibitor and positive control (e.g., Verapamil).
-
96-well plates or flow cytometry tubes.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Cell Preparation: Culture cells to the desired confluence.
-
Rhodamine 123 Loading: Incubate cells with Rhodamine 123 (e.g., 1.3 µM) for 1 hour at 37°C, either alone or in the presence of the test inhibitor.[14]
-
Efflux: Wash the cells twice with fresh medium to remove extracellular Rhodamine 123. Resuspend the cells in fresh medium (with or without the inhibitor) and incubate for a defined period (e.g., 2 hours) to allow for efflux.[14]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of cells treated with the inhibitor to the untreated control to determine the extent of P-gp inhibition.
Troubleshooting:
-
Photobleaching: Protect cells from light during incubation and measurement.
-
Non-specific binding: Ensure adequate washing steps to remove unbound Rhodamine 123.
-
Variability: Maintain consistent cell numbers and incubation times across experiments.
Visualizing Key Pathways and Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate important concepts related to P-gp inhibitors.
Conclusion
The journey from first to third-generation P-gp inhibitors reflects a significant advancement in our ability to target multidrug resistance. While early inhibitors were hampered by low potency and off-target effects, the newer generations offer highly potent and specific molecules. The continued development and rigorous evaluation of these inhibitors, using standardized and robust experimental protocols, are crucial for their successful translation into clinical practice. This guide provides a foundational comparison and detailed methodologies to aid researchers in this ongoing effort to overcome P-gp-mediated drug resistance.
References
- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of single ascending doses of the P-glycoprotein inhibitor tariquidar in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xenotech.com [xenotech.com]
- 7. Effect of S9788, cyclosporin A and verapamil on intracellular distribution of THP-doxorubicin in multidrug-resistant K562 tumor cells, as studied by laser confocal microspectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validating the in-vivo efficacy of XR9051 in different tumor types
Information regarding the in-vivo efficacy of a compound designated XR9051 in different tumor types is not publicly available. Extensive searches for "this compound" in scientific and medical databases have yielded no specific results for a drug or research compound with this name.
This lack of information prevents the creation of a comparison guide as requested. Without any data on the in-vivo efficacy, mechanism of action, or experimental protocols for this compound, it is impossible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental methodologies.
-
Generate diagrams of signaling pathways or experimental workflows.
It is possible that "this compound" is an internal development code that has not been disclosed in public forums, a new compound with research yet to be published, or a typographical error.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the exact name and spelling of the compound.
-
Consult internal documentation or databases if this is a proprietary substance within their organization.
-
Search for publications or presentations from the originating company or research institution that may refer to this compound under a different name.
Until public data on this compound becomes available, a comprehensive and objective comparison guide on its in-vivo efficacy cannot be compiled.
A Historical Perspective on the Clinical Trial Outcomes of P-glycoprotein Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The overexpression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter, is a major mechanism of multidrug resistance (MDR) in cancer cells, leading to the failure of chemotherapy. This has spurred the development of P-gp modulators to reverse MDR. This guide provides a historical and comparative overview of the clinical trial outcomes of three generations of P-gp modulators, presenting quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological and experimental pathways.
Three Generations of P-gp Modulators: A Clinical Trial Overview
The journey of P-gp modulators in clinical trials has been challenging, with initial enthusiasm giving way to disappointing results. Despite significant in vitro success, no P-gp inhibitor has been approved for clinical use in oncology to date.[1] The following tables summarize the key clinical findings for each generation.
First-Generation P-gp Modulators
These were existing drugs found to have P-gp inhibitory activity. However, their clinical utility was hampered by low potency, high toxicity at doses required for P-gp inhibition, and undesirable pharmacokinetic interactions.[2][3][4]
| Modulator | Combination Chemotherapy | Cancer Type | Key Clinical Trial Findings | Adverse Effects |
| Verapamil (B1683045) | Paclitaxel (B517696) | Metastatic Breast Cancer | R-verapamil (225 mg/m² every 4 hours) with paclitaxel (200 mg/m²) was the maximum tolerated dose (MTD).[5] The combination delayed paclitaxel clearance and increased peak plasma concentrations.[5][6][7] | Dose-limiting hypotension and bradycardia.[5] Increased hematologic toxicity compared to paclitaxel alone.[5] |
| Cyclophosphamide, Doxorubicin (B1662922), Vincristine, Etoposide (CAVE) | Small Cell Lung Cancer | Failed to demonstrate a clinical benefit at a daily dose of 480 mg.[3] | Hypotension was the dose-limiting toxicity.[3] | |
| Cyclosporine A | Various | Various | Required high concentrations for P-gp inhibition, leading to significant immunosuppression and other toxicities.[3][4] | Immunosuppression, nephrotoxicity. |
Second-Generation P-gp Modulators
Developed through structural modification of first-generation agents, this class exhibited higher potency and specificity for P-gp. However, they were often substrates and inhibitors of cytochrome P450 3A4 (CYP3A4), leading to complex and unpredictable pharmacokinetic interactions.[2][7]
| Modulator | Combination Chemotherapy | Cancer Type | Key Clinical Trial Findings | Adverse Effects |
| Valspodar (B1684362) (PSC 833) | Doxorubicin and Paclitaxel | Refractory Malignancies | The MTD of doxorubicin and paclitaxel had to be reduced by approximately 60% when co-administered with valspodar due to significant pharmacokinetic interactions.[2][8] Five partial and two minor tumor remissions were observed.[8] | Dose-limiting neutropenia.[8] |
| Vincristine, Doxorubicin, Dexamethasone (B1670325) (VAD) | Recurring or Refractory Multiple Myeloma | The addition of valspodar to VAD did not improve treatment outcome.[9] Partial response rate was 44% with valspodar/VAD vs. 29% with VAD alone (P=0.2).[9] Median survival was 15.3 months with valspodar vs. 18.5 months with VAD alone.[9] | Grade 3 or greater toxicity was significantly higher in the valspodar arm (89%) compared to the VAD-alone arm (58%).[9] | |
| Dexverapamil | Vinblastine | Renal Cell Carcinoma | Tolerable toxicity profile with mainly mild cardiac side effects.[3] No partial or complete responses were observed.[3] | Mild or asymptomatic cardiac-related side effects.[3] |
Third-Generation P-gp Modulators
These agents were specifically designed for high potency and selectivity for P-gp, with reduced affinity for CYP3A4. Despite these improvements, they failed to demonstrate a significant improvement in clinical outcomes in large-scale trials.[3][10]
| Modulator | Combination Chemotherapy | Cancer Type | Key Clinical Trial Findings | Adverse Effects |
| Tariquidar (B1662512) (XR9576) | Doxorubicin, Vinorelbine, or Docetaxel (B913) | Refractory Solid Tumors (Pediatric) | Objective response rate (ORR) of approximately 10%.[1][3] Tariquidar administration increased 99mTc-sestamibi uptake in tumors by 22%.[1] | Tolerable safety profile.[3] |
| Anthracyclines or Taxanes | Chemotherapy-Resistant Advanced Breast Carcinoma | Only one partial response out of 17 patients (ORR: 6%).[3][11] In P-gp positive patients (n=5), the response rate was 20%.[3] | Limited clinical activity.[11] | |
| Zosuquidar (B1662489) (LY335979) | Paclitaxel | Various | A 25% decrease in paclitaxel clearance was observed at zosuquidar concentrations >350 µg/L.[12] | Generally well-tolerated. |
| Elacridar (GF120918) | Various | Various | High potential to reverse taxane (B156437) resistance in experimental models but minimal effects in Phase II clinical trials.[13] | Low specificity and toxicity issues.[13] |
Experimental Protocols for P-gp Modulator Evaluation
Standardized in vitro assays are crucial for the preclinical assessment of P-gp modulators. Below are detailed protocols for two key experiments.
P-gp ATPase Activity Assay
This assay directly measures the interaction of a compound with P-gp by quantifying its effect on ATP hydrolysis. P-gp substrates typically stimulate ATPase activity, while inhibitors block it.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT)
-
MgATP solution (e.g., 50 mM)
-
Test compound and control modulators (e.g., verapamil as a stimulator, sodium orthovanadate as an inhibitor)
-
Phosphate (B84403) detection reagent (e.g., malachite green-based)
-
96-well microplate and plate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Add the test compound or control modulators to the wells. Include a baseline control (no modulator) and a vanadate (B1173111) control (to determine non-P-gp specific ATPase activity).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding MgATP to a final concentration of approximately 5 mM.
-
Incubate the plate at 37°C for 20-40 minutes, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a solution like sodium dodecyl sulfate (B86663) (SDS).
-
Add the phosphate detection reagent to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Data Analysis: Calculate the amount of inorganic phosphate (Pi) released using a standard curve. Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity. Express the effect of the test compound as a percentage of the basal (vanadate-sensitive) activity to determine its stimulatory or inhibitory effect and calculate EC₅₀ or IC₅₀ values.[14][15]
Rhodamine 123 Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, rhodamine 123.
Materials:
-
P-gp-overexpressing cell line (e.g., MCF7/ADR, K562/ADR) and the corresponding parental cell line.
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).
-
Rhodamine 123 solution (e.g., 1 mg/mL in DMSO).
-
Test compound and a positive control inhibitor (e.g., verapamil).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound or the positive control inhibitor in serum-free medium for 30-60 minutes at 37°C.
-
Add rhodamine 123 to a final concentration of approximately 1-5 µM and incubate for another 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Lyse the cells (if using a plate reader) or resuspend them in PBS (for flow cytometry).
-
Measure the intracellular fluorescence. For flow cytometry, acquire data from at least 10,000 cells per sample. For a plate reader, measure the fluorescence intensity of the cell lysates.
-
Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of the test compound compared to the untreated control indicates P-gp inhibition. Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% of the maximal inhibition of rhodamine 123 efflux.[16][17]
Visualizing the Landscape of P-gp Modulation
Logical Relationship of P-gp Modulator Generations
Caption: Evolution and clinical fate of P-gp modulator generations.
Experimental Workflow for P-gp ATPase Activity Assay
Caption: Workflow for the P-gp ATPase activity assay.
P-gp and the PI3K/Akt Signaling Pathway
Recent research has indicated a link between P-gp expression and the PI3K/Akt signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased P-gp expression.[18][19]
Caption: Regulation of P-gp expression by the PI3K/Akt pathway.
References
- 1. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I crossover study of paclitaxel with r-verapamil in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of R-verapamil on the pharmacokinetics of paclitaxel in women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A phase I trial of doxorubicin, paclitaxel, and valspodar (PSC 833), a modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase III study of PSC-833 (valspodar) in combination with vincristine, doxorubicin, and dexamethasone (valspodar/VAD) versus VAD alone in patients with recurring or refractory multiple myeloma (E1A95): a trial of the Eastern Cooperative Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II study of tariquidar, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A population pharmacokinetic model for paclitaxel in the presence of a novel P-gp modulator, Zosuquidar Trihydrochloride (LY335979) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DHW-221, a Dual PI3K/mTOR Inhibitor, Overcomes Multidrug Resistance by Targeting P-Glycoprotein (P-gp/ABCB1) and Akt-Mediated FOXO3a Nuclear Translocation in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of P-glycoprotein Inhibitors in Cancer Therapy: A Comparative Guide
Introduction
The development of multidrug resistance (MDR) is a significant obstacle to successful cancer chemotherapy.[1][2] One of the key players in this phenomenon is P-glycoprotein (P-gp), also known as MDR1 or ABCB1.[1][3] P-gp is an ATP-binding cassette (ABC) transporter that functions as an ATP-dependent efflux pump, actively removing a wide variety of chemotherapeutic agents from cancer cells.[4][5][6] This reduction in intracellular drug concentration diminishes the efficacy of the treatment and leads to therapeutic failure.[1][4] Consequently, inhibiting P-gp has been a major strategy to overcome MDR and restore chemosensitivity in resistant tumors.[5][6] This guide provides a comparative overview of the evolution of P-gp inhibitors, detailing their progression through several generations, the experimental methods used to evaluate them, and the ongoing challenges in their clinical application.
Generations of P-glycoprotein Inhibitors: A Comparative Overview
P-gp inhibitors have been developed over several decades, with each generation aiming to improve upon the efficacy, specificity, and toxicity profile of the last.[7][8]
-
First-Generation Inhibitors: The initial P-gp inhibitors were existing drugs identified for other indications that were incidentally found to modulate P-gp.[7][8] This group includes agents like the calcium channel blocker verapamil (B1683045) and the immunosuppressant cyclosporine A.[][10] While they demonstrated the potential to reverse MDR in vitro, they suffered from low affinity for P-gp, requiring high concentrations for inhibition.[][11] These high doses resulted in significant toxicity and adverse side effects, which limited their clinical utility.[10][12]
-
Second-Generation Inhibitors: Developed to be more potent and less toxic than their predecessors, second-generation inhibitors were often analogues of first-generation compounds.[7][8] Examples include dexverapamil (B1218737) (the R-isomer of verapamil) and valspodar (B1684362) (a cyclosporine A derivative).[] While they showed improved P-gp affinity, these compounds were often substrates for and inhibitors of cytochrome P450 enzymes (particularly CYP3A4), leading to unpredictable pharmacokinetic interactions with co-administered chemotherapeutic drugs.[]
-
Third-Generation Inhibitors: This generation of inhibitors was specifically designed through rational drug design and combinatorial chemistry to be highly potent and selective for P-gp.[] Compounds such as tariquidar, zosuquidar, and elacridar (B1662867) exhibit high affinity for P-gp at nanomolar concentrations and have a lower propensity for interacting with other drug-metabolizing enzymes.[7][8][] Despite their promising preclinical profiles, third-generation inhibitors have largely failed to demonstrate a significant improvement in patient outcomes in clinical trials.[7][8][13]
-
Fourth-Generation Inhibitors: The challenges encountered with the first three generations have led to the exploration of new strategies, giving rise to a fourth generation of P-gp modulators.[7][8] This emerging class includes natural products, peptidomimetics, and dual-activity ligands that may offer improved efficacy and reduced toxicity.[4][7][14] Research in this area is focused on developing compounds that can overcome the complex mechanisms of MDR and the protective physiological roles of P-gp.[4][14]
Comparative Data of P-glycoprotein Inhibitors
The following tables summarize the characteristics and performance of representative P-gp inhibitors from different generations.
Table 1: General Comparison of P-gp Inhibitor Generations
| Generation | Example Compounds | Key Characteristics | Clinical Outcome Summary |
| First | Verapamil, Cyclosporine A, Tamoxifen | Repurposed drugs; Low affinity and specificity; High toxicity at effective doses.[][10][11] | Largely unsuccessful due to dose-limiting toxicities and failure to achieve effective concentrations in vivo.[10][15] |
| Second | Dexverapamil, Valspodar (PSC-833) | More potent than first-generation; Still exhibited off-target effects and pharmacokinetic interactions (CYP3A4 inhibition).[7][] | Limited success in clinical trials due to complex drug-drug interactions and modest efficacy.[10] |
| Third | Tariquidar, Zosuquidar, Elacridar | Specifically designed; High potency (nM range) and specificity; Reduced interaction with CYP enzymes.[7][8][] | Failed to demonstrate significant improvement in overall survival in pivotal Phase III trials, leading to discontinuation of development for many.[7][10][13] |
| Fourth | Natural products (e.g., Curcumin, Quercetin), Peptidomimetics | Diverse structures and mechanisms; Aims for higher efficacy, lower toxicity, and ability to bypass resistance mechanisms.[5][7][8] | Mostly in preclinical or early clinical development; represent promising future strategies.[4][14] |
Table 2: Quantitative Data for Selected P-gp Inhibitors
| Compound | Generation | P-gp IC₅₀ | Cell Line | Assay Method | Reference |
| Verapamil | First | ~2.5 µM | MCF7R | Rhodamine 123 Accumulation | [16] |
| Cyclosporine A | First | ~1.3 µM | MCF7R | Rhodamine 123 Accumulation | [16] |
| Valspodar (PSC-833) | Second | ~0.2 µM | MCF7R | Rhodamine 123 Accumulation | [16] |
| Tariquidar | Third | ~45 nM | P-gp-overexpressing cells | [³H]-Tariquidar binding | [7] |
| Zosuquidar | Third | ~37 nM | MDCKII-MDR1 | Digoxin Transport | [16] |
| Elacridar | Third | ~0.2 µM | MCF7R | Rhodamine 123 Accumulation | [16] |
Note: IC₅₀ values can vary significantly depending on the cell line, substrate probe, and specific assay conditions used.
Key Experimental Protocols
The evaluation of P-gp inhibitors relies on a variety of in vitro assays to determine their potency and mechanism of action.
Rhodamine 123 Efflux Assay
This is a common functional assay to measure P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, the dye is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular rhodamine 123 accumulation, which can be quantified by flow cytometry or fluorescence microscopy.[16]
Methodology:
-
Cell Culture: Plate P-gp overexpressing cells (e.g., MCF7/ADR, MDCKII-MDR1) in a suitable format (e.g., 96-well plate) and grow to confluence.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test compound (P-gp inhibitor) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Substrate Loading: Add the fluorescent P-gp substrate, rhodamine 123 (typically at a final concentration of 1-5 µM), to the wells containing the test compound and incubate for another 30-60 minutes at 37°C.[16]
-
Washing: Remove the incubation medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the efflux and remove extracellular dye.[17]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., Triton X-100 based).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (e.g., λex = 505 nm, λem = 525 nm).[17][18]
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of inhibitor required to achieve 50% of the maximal inhibition of P-gp efflux.
Cytotoxicity/Chemosensitization Assay (MTT Assay)
This assay determines the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent. A successful inhibitor will increase the cytotoxicity of the anticancer drug in P-gp-expressing cells.
Methodology:
-
Cell Seeding: Seed MDR cancer cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel) either alone or in combination with a fixed, non-toxic concentration of the P-gp inhibitor.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability for each treatment group relative to untreated controls. Determine the IC₅₀ of the chemotherapeutic drug in the presence and absence of the P-gp inhibitor. The "reversal fold" or "sensitization factor" is calculated by dividing the IC₅₀ of the chemo-drug alone by the IC₅₀ of the chemo-drug in the presence of the inhibitor.
Visualizing P-glycoprotein Mechanisms and Evaluation
P-gp Mediated Drug Efflux
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. Role of P-Gp in Treatment of Cancer [scirp.org]
- 5. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scirp.org [scirp.org]
- 15. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 16. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for XR9051, a Potent P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of the P-glycoprotein inhibitor XR9051.
This document provides crucial safety and logistical information for the handling of this compound (CAS No. 762219-35-2), a potent modulator of P-glycoprotein (P-gp) mediated multidrug resistance.[1] Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the general principles for handling potent active pharmaceutical ingredients (APIs) and the known characteristics of P-glycoprotein inhibitors as a class of compounds.
Immediate Safety and Hazard Information
P-glycoprotein inhibitors are pharmacologically active molecules that can exert significant biological effects at low concentrations. The primary routes of occupational exposure to such potent compounds are inhalation of airborne particles, dermal contact, and accidental ingestion.
Potential Hazards:
-
High Potency: Assumed to be biologically active at low doses.
-
Pharmacological Effects: Inhibition of P-glycoprotein can alter the absorption, distribution, and excretion of other drugs, potentially increasing their toxicity.[2][3]
-
Unknown Long-Term Effects: As a research compound, the full toxicological profile of this compound may not be fully characterized. A thorough risk assessment is imperative before handling.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach combining engineering controls and personal protective equipment is essential to minimize exposure. The selection of appropriate controls should be guided by a risk assessment of the specific procedures being performed.
| Control Type | Minimum Requirements | Recommended for High-Risk Operations (e.g., weighing, preparing concentrated solutions) |
| Engineering Controls | Chemical Fume Hood | Ventilated Balance Enclosure (VBE) or Powder Containment Hood |
| Respiratory Protection | Not generally required for low-dust procedures within a fume hood. | N95, N100, or PAPR for procedures with a high risk of aerosolization. |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Hand Protection | Standard laboratory nitrile gloves | Double-gloving with nitrile gloves |
| Body Protection | Laboratory coat | Disposable, solid-front laboratory gown |
Operational Plans: Step-by-Step Guidance
Weighing the Compound:
-
Preparation: Perform this task within a Ventilated Balance Enclosure (VBE) or a chemical fume hood.
-
Containment: Use weigh paper or a disposable weigh boat.
-
Post-Weighing: Carefully clean all utensils and the work surface. Dispose of contaminated weigh paper and liners as hazardous waste.
Reconstitution (Dissolving the Compound):
-
Preparation: Conduct this procedure within a chemical fume hood. Have all necessary materials (solvent, vials, pipettes) readily available.
-
Solvent Addition: Slowly add the solvent to the vial containing the weighed compound to avoid splashing.
-
Mixing: Securely cap the vial and mix using a vortex or by gentle inversion until the compound is fully dissolved.
-
Aliquoting: If necessary, prepare aliquots in properly labeled vials.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weigh paper, and disposable labware. |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps | Dispose of in a designated sharps container for chemical contamination. |
Follow all local, state, and federal regulations for the disposal of hazardous waste.
P-glycoprotein Signaling Pathway Regulation
The expression and function of P-glycoprotein (also known as ABCB1) are regulated by numerous cellular signaling pathways. Understanding these pathways is crucial for contextualizing the mechanism of action of inhibitors like this compound.
Caption: Regulation of P-glycoprotein (P-gp) expression by various signaling pathways.
Experimental Workflow for Handling this compound
The following diagram outlines a logical workflow for experiments involving this compound, from initial planning to final waste disposal, ensuring safety at each step.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
